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Foundational

Molecular structure and stereochemistry of (3S)-Oxolane-3-carboxamide

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (3S)-Oxolane-3-carboxamide Introduction (3S)-Oxolane-3-carboxamide, a chiral derivative of tetrahydrofuran (also known as oxolane), represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (3S)-Oxolane-3-carboxamide

Introduction

(3S)-Oxolane-3-carboxamide, a chiral derivative of tetrahydrofuran (also known as oxolane), represents a significant building block in modern medicinal chemistry and drug development. The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] The incorporation of a carboxamide functional group, a potent hydrogen bond donor and acceptor, further enhances its utility, enabling strong and specific interactions with biological targets.[3][4] The stereospecificity at the C3 position, designated as (S), is crucial, as chirality plays a pivotal role in molecular recognition, influencing the efficacy and safety profiles of drug candidates. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of (3S)-Oxolane-3-carboxamide for researchers and professionals in the field of drug discovery.

Molecular Structure and Stereochemistry

The fundamental structure of (3S)-Oxolane-3-carboxamide consists of a five-membered saturated heterocyclic ether ring (oxolane) substituted at the 3-position with a primary carboxamide group (-CONH₂).[5]

Molecular Formula: C₅H₉NO₂[5] Molecular Weight: 115.13 g/mol [5] IUPAC Name: (3S)-Oxolane-3-carboxamide CAS Number: 871677-92-8[5]

Stereochemistry at the C3 Chiral Center

The designation "(3S)" refers to the absolute configuration at the third carbon atom of the oxolane ring, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. To assign the stereochemistry:

  • Identify the Chiral Center: The C3 carbon is bonded to four different groups: a hydrogen atom (H), the carboxamide group (-CONH₂), the C2 methylene group (-CH₂-O-), and the C4 methylene group (-CH₂-C5-).

  • Assign Priorities:

    • Priority 1: -O- (within the ring at C2, atomic number of Oxygen is highest)

    • Priority 2: -C4 (bonded to C5 and two hydrogens)

    • Priority 3: -CONH₂ (the carbon of the carboxamide)

    • Priority 4: -H (lowest atomic number)

  • Determine Configuration: When viewing the molecule with the lowest priority group (H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as Sinister, or (S).

This specific spatial arrangement is critical, as biological systems are inherently chiral, and only one enantiomer typically exhibits the desired therapeutic effect.

Conformational Analysis of the Oxolane Ring

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the Envelope (E) and the Twist (T) forms.[6] These conformations interconvert rapidly via a low-energy process called pseudorotation.

  • Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane.

  • Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The presence of a substituent at the C3 position breaks the symmetry of the ring and can influence the conformational preference.[6] For substituted oxolanes, the substituent tends to occupy a pseudo-equatorial position to minimize steric strain, which can favor specific envelope or twist forms. In the case of (3S)-Oxolane-3-carboxamide, the carboxamide group will influence the conformational equilibrium, which in turn affects the molecule's overall shape and its ability to bind to target proteins.

Caption: Conformational dynamics of the substituted oxolane ring.

Synthesis of (3S)-Oxolane-3-carboxamide

The enantioselective synthesis of (3S)-Oxolane-3-carboxamide is paramount to its application in drug development. A robust synthetic strategy involves the creation of a chiral precursor, followed by functional group manipulations. A logical and field-proven approach starts from L-malic acid, a readily available chiral pool material.[7][8]

G A L-Malic Acid B Step 1: Esterification & Reduction A->B C (S)-1,2,4-Butanetriol B->C D Step 2: Cyclodehydration C->D E (S)-3-Hydroxytetrahydrofuran D->E F Step 3: Oxidation E->F G (S)-Oxolane-3-carboxylic Acid F->G H Step 4: Amidation G->H I (3S)-Oxolane-3-carboxamide H->I

Caption: Synthetic workflow for (3S)-Oxolane-3-carboxamide.
Experimental Protocol: A Plausible Synthetic Route

This procedure follows established literature precedents for the conversion of L-malic acid to the key chiral intermediate, (S)-3-hydroxytetrahydrofuran.[8] The process involves esterification, reduction to the corresponding triol, and subsequent acid-catalyzed cyclodehydration.

  • Esterification: L-Malic acid is first converted to its dimethyl ester, (S)-dimethyl malate, typically by reacting with methanol in the presence of an acid catalyst like thionyl chloride.[7]

  • Reduction: The resulting diester is reduced to (S)-1,2,4-butanetriol using a strong reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

  • Cyclodehydration: The purified (S)-1,2,4-butanetriol is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to induce dehydration and intramolecular ring closure, yielding (S)-3-hydroxytetrahydrofuran.[8] The product is typically purified by distillation under reduced pressure.[9]

The secondary alcohol of (S)-3-hydroxytetrahydrofuran must be oxidized to a carboxylic acid. Care must be taken to avoid over-oxidation or ring opening.

  • Reaction Setup: To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water), add a catalytic amount of Ruthenium(III) chloride (RuCl₃, ~0.02 eq).

  • Oxidant Addition: Add sodium periodate (NaIO₄, ~4.0 eq) portion-wise to the mixture, maintaining the temperature below 35°C with a water bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-Oxolane-3-carboxylic acid, which can be purified by crystallization or chromatography.

The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation, often achieved using a coupling agent to activate the carboxylic acid.[10][11][12]

  • Acid Activation: Dissolve (S)-Oxolane-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt, 1.1 eq).[11] Stir for 20-30 minutes.

  • Amine Addition: Add a solution of aqueous ammonia (~2.0-3.0 eq) dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.

  • Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed successively with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography or recrystallization to yield pure (3S)-Oxolane-3-carboxamide.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.

PropertyValueSource
Molecular Formula C₅H₉NO₂[5]
Molecular Weight 115.13[5]
Appearance Predicted: White to off-white solid-
CAS Number 871677-92-8[5]
SMILES NC(=O)C1CCOC1[5]
Predicted Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H3 (CH)2.9 - 3.2MultipletAlpha to the carbonyl group, deshielded.[5]
H2, H5 (CH₂)3.7 - 4.1MultipletProtons adjacent to the ring oxygen, highly deshielded.
H4 (CH₂)2.0 - 2.4MultipletBeta to the carbonyl group.
NH₂5.5 - 7.0Broad singlet (2H)Amide protons, chemical shift is concentration-dependent.

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O174 - 178Carbonyl carbon of the primary amide.
C2, C567 - 72Carbons adjacent to the ring oxygen.
C340 - 45Chiral carbon bearing the carboxamide group.
C428 - 33Remaining ring carbon.
Functional GroupCharacteristic Absorption (cm⁻¹)Vibration Type
N-H3350 - 3180 (two bands)Symmetric & Asymmetric Stretch (Primary Amide)[13][14]
C-H2980 - 2850Alkyl Stretch
C=O~1670 (strong)Amide I Band (Carbonyl Stretch)[13][14]
N-H~1640Amide II Band (N-H Bend)[13]
C-O-C1100 - 1050 (strong)Ether Stretch
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight is expected at m/z = 115 (for Electron Ionization, EI). For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 116.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of the amide group (-NH₂) to give a fragment at m/z = 99, or cleavage of the ring structure.

Applications in Drug Discovery and Medicinal Chemistry

(3S)-Oxolane-3-carboxamide is not merely a chemical curiosity; it is a high-value scaffold for the construction of complex and biologically active molecules.

  • Bioisosteric Replacement: The tetrahydrofuran ring is often used as a bioisostere for other chemical groups, such as phenyl rings or acyclic ethers. It can improve properties like solubility and metabolic stability while maintaining or enhancing binding affinity.

  • Scaffold for Diverse Targets: The ability to functionalize the carboxamide nitrogen or other positions on the ring allows for the creation of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.

  • Chiral Pool Advantage: As a stereochemically defined building block, it enables the synthesis of enantiomerically pure final compounds. This is critical in modern drug development to maximize therapeutic effects and minimize potential off-target effects or toxicity associated with an unwanted enantiomer. The use of such chiral intermediates is a cornerstone of efficient and reliable drug candidate synthesis.[7][8]

Conclusion

(3S)-Oxolane-3-carboxamide is a potent and versatile chiral building block with significant applications in pharmaceutical research. Its well-defined stereochemistry, combined with the favorable properties of the oxolane ring and the hydrogen-bonding capability of the carboxamide group, makes it an attractive starting point for the design of novel therapeutics. A thorough understanding of its structure, synthesis, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the development of next-generation medicines.

References

  • Eureka | Patsnap. (n.d.). Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
  • National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem Compound Database. Retrieved February 6, 2026, from [Link]

  • Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (n.d.). Stereoselective Synthesis of Highly Substituted Tetrahydrofurans. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
  • Sabila, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1958-1961. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of chiral tetrahydrofuran derivatives. Retrieved February 6, 2026, from [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Retrieved February 6, 2026, from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Most Wiedzy. (n.d.). Optical Spectroscopic Studies of Tetrahydrofuran Fragmentation Induced by Collisions with Dihydrogen Cations. Retrieved February 6, 2026, from [Link]

  • MDPI. (2022). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. Molecules, 27(18), 6046. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF. Dalton Transactions. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 6, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 6, 2026, from [Link]

  • Wiley Online Library. (2021). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Chemistry – A European Journal. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. PubMed Central. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides. Synthetic Communications, 25(18), 2877-2881. Retrieved February 6, 2026, from [Link]

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Sources

Exploratory

Solubility Profile of (3S)-Oxolane-3-carboxamide: A Framework for Characterization in Pharmaceutical Development

An In-depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (3S)-Oxolane-3-carboxamide, a heterocyclic compound featuring a polar carboxamide functional group. While specific experimental data for this compound is sparse in public literature, this document, written for researchers, chemists, and drug development professionals, outlines the foundational principles and a definitive experimental methodology for its characterization. We delve into the molecular structure of (3S)-Oxolane-3-carboxamide, apply theoretical solubility principles to predict its behavior, and provide a detailed, self-validating protocol for its empirical determination using the isothermal shake-flask method. The guide culminates in a discussion of how to analyze and interpret the resulting data, establishing a robust blueprint for generating the essential solubility knowledge required for successful pharmaceutical development.

Introduction to (3S)-Oxolane-3-carboxamide and its Solubility

(3S)-Oxolane-3-carboxamide, also known as (3S)-tetrahydrofuran-3-carboxamide, is an organic molecule with the chemical formula C₅H₉NO₂.[1] Its structure is characterized by a five-membered oxolane (tetrahydrofuran) ring, which is a common motif in medicinal chemistry, and a stereospecific carboxamide group at the C-3 position. The presence of both a hydrogen-bond-accepting ether oxygen and a carboxamide group—which can act as both a hydrogen-bond donor and acceptor—suggests a nuanced and interesting solubility profile.[1]

A thorough understanding of a compound's solubility in various organic solvents is not merely an academic exercise; it is a cornerstone of process chemistry and pharmaceutical formulation.[2] Key processes that are critically dependent on solubility data include:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining the desired polymorph, crystal size, and purity of the API.[2]

  • Formulation Development: The solubility in various excipients and solvent systems dictates the feasibility of different dosage forms, such as oral solutions, injectables, or amorphous solid dispersions.[3]

  • Process Safety and Scale-up: Accurate solubility data is required to prevent precipitation during manufacturing, ensure consistent yields, and design efficient workflows.

This guide provides the scientific rationale and practical steps to systematically generate and interpret the solubility profile of (3S)-Oxolane-3-carboxamide.

Physicochemical Properties of (3S)-Oxolane-3-carboxamide

To predict and interpret solubility, one must first understand the intrinsic properties of the solute.

Table 1: Key Physicochemical Properties of (3S)-Oxolane-3-carboxamide

PropertyValueSource
Molecular Formula C₅H₉NO₂[1]
Molecular Weight 115.13 g/mol [1]
Topological Polar Surface Area (TPSA) 52.32 Ų[1]
Computed LogP (XLogP3) -0.49[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Structural Analysis for Solubility Prediction:

  • Polarity: The low negative LogP value (-0.49) indicates a hydrophilic or polar nature, suggesting that the compound will favor polar solvents over nonpolar ones.[1]

  • Hydrogen Bonding: With one donor (the -NH₂ of the amide) and two acceptors (the carbonyl oxygen and the ether oxygen), (3S)-Oxolane-3-carboxamide has significant potential for strong intermolecular interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).[1]

  • Molecular Structure: The oxolane ring itself is a moderately polar cyclic ether.[4] The combination of this ring with the highly polar carboxamide group creates a molecule with distinct polar and nonpolar regions, which will govern its interactions with a diverse range of solvents.

Theoretical Framework for Solubility

The dissolution of a crystalline solute into a solvent is a complex thermodynamic process. A few key principles provide a predictive framework.

"Like Dissolves Like" and Polarity

This fundamental principle suggests that solutes dissolve best in solvents that have a similar polarity. For (3S)-Oxolane-3-carboxamide, its polar nature, evidenced by its functional groups and low LogP, predicts higher solubility in polar solvents like methanol, ethanol, and water, and lower solubility in nonpolar solvents like hexane or cyclohexane.

Hansen Solubility Parameters (HSPs)

A more quantitative prediction can be achieved using solubility parameters. The extended Hildebrand solubility approach and the more detailed Hansen parameters provide a powerful tool for solvent selection.[5] The total Hildebrand parameter (δt) is composed of contributions from three types of intermolecular forces:

  • δd: Dispersion forces (van der Waals)

  • δp: Polar forces (dipole-dipole)

  • δh: Hydrogen bonding forces

The principle states that solubility is maximized when the HSPs of the solute are closely matched with those of the solvent. While the HSPs for (3S)-Oxolane-3-carboxamide are not published, they can be estimated using group contribution methods. This guide's proposed experimental work would serve to empirically validate these theoretical predictions.

Thermodynamic Models

Once experimental data is collected at various temperatures, it can be correlated with semi-empirical models to provide a deeper thermodynamic understanding.[3] Commonly used models in pharmaceutical science include:

  • The Apelblat Model: Relates the mole fraction solubility (x) to temperature (T) and is useful for fitting experimental data.

  • The van't Hoff Equation: Allows for the calculation of key thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs energy (ΔG°), and entropy (ΔS°), which indicate whether the process is endothermic or exothermic and what drives it.[3][6]

A Standardized Protocol for Experimental Solubility Determination

To ensure data integrity and reproducibility, a standardized and well-documented protocol is essential. The isothermal equilibrium shake-flask method is the gold-standard technique for determining the solubility of solid compounds.

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostatically controlled shaker or water bath is critical to obtaining accurate and comparable data points.

  • Use of Excess Solute: The goal is to create a saturated solution. Starting with an excess of the solid solute ensures that the solvent is fully saturated and that the solution is in equilibrium with the solid phase.

  • Equilibrium Confirmation: The dissolution process takes time. It is crucial to prove that equilibrium has been reached. This is a self-validating step in the protocol, typically achieved by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

Detailed Step-by-Step Methodology
  • Preparation:

    • Select a diverse range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide, cyclohexane) of high purity (≥99.5%).

    • Accurately weigh an excess amount of (3S)-Oxolane-3-carboxamide into individual glass vials for each solvent.

  • Equilibration:

    • Add a precise volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an isothermal orbital shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.) and a constant agitation speed (e.g., 150 rpm).

    • Allow the slurries to equilibrate for at least 48-72 hours, with periodic checks to confirm that solid material remains.

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove all undissolved solid particles.

    • Accurately determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable mobile phase for quantitative analysis.

    • Determine the concentration of (3S)-Oxolane-3-carboxamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in terms of mass/volume (mg/mL) and mole fraction based on the measured concentration and the density of the solvent at the experimental temperature.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation prep1 Weigh excess (3S)-Oxolane-3-carboxamide prep2 Add precise volume of organic solvent prep1->prep2 into vial equil1 Seal vial and place in isothermal shaker (T, rpm) prep2->equil1 equil2 Agitate for 48-72h to reach equilibrium equil1->equil2 sample1 Settle solids (2h, no agitation) equil2->sample1 sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter (0.22 µm) into tared flask sample2->sample3 analysis1 Determine mass of filtrate sample3->analysis1 analysis2 Dilute sample for quantitative analysis analysis1->analysis2 analysis3 Measure concentration (e.g., HPLC-UV) analysis2->analysis3 analysis4 Calculate Solubility (mg/mL, mole fraction) analysis3->analysis4

Sources

Foundational

Chiral Twins: A Technical Guide to Differentiating (3S)- and (3R)-Oxolane-3-carboxamide

Abstract In the landscape of drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-im...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, transforming a potential therapeutic into an inert substance or even a potent toxin. This guide provides an in-depth technical exploration of the differences between the (3S) and (3R) enantiomers of oxolane-3-carboxamide, a chiral heterocyclic compound of interest. While specific comparative data for this enantiomeric pair is not extensively documented in public literature, this whitepaper will establish a robust scientific framework for their synthesis, differentiation, and potential biological evaluation based on established principles of stereochemistry and proven methodologies applied to analogous chiral molecules. We will delve into stereospecific synthetic strategies, advanced analytical techniques for chiral separation and characterization, and the fundamental principles of stereopharmacology that dictate their differential biological effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and navigate the complexities of chiral molecules in their work.

The Criticality of Chirality in Drug Development

Chirality, the geometric property of a molecule that makes it non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology.[1] Biological systems, from the enzymes that catalyze metabolic reactions to the receptors that mediate cellular signaling, are inherently chiral. This "homochirality of life" dictates that the three-dimensional arrangement of atoms in a drug molecule will determine its interaction with its biological target.

Enantiomers of a chiral drug can exhibit a range of relationships in their biological activity:

  • Eutomer and Distomer: One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) is significantly less active or inactive.[1]

  • Differential Activity: Both enantiomers may be active but exhibit different potencies or even different pharmacological effects.

  • Antagonistic Effects: The distomer may antagonize the activity of the eutomer.

  • Toxicity: In the most critical cases, the distomer can be responsible for undesirable side effects or toxicity, as famously exemplified by the thalidomide tragedy.[2]

Therefore, the ability to synthesize, separate, and characterize individual enantiomers is not merely an academic exercise but a regulatory and safety imperative in modern drug development.[2]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (3S)- and (3R)-oxolane-3-carboxamide necessitates a stereoselective approach to control the configuration at the C3 chiral center of the oxolane (tetrahydrofuran) ring. While specific literature for this exact molecule is sparse, plausible synthetic routes can be devised based on established methods for the stereoselective synthesis of substituted tetrahydrofurans.[3][4]

One potential strategy involves the use of a chiral pool starting material, a readily available and enantiomerically pure natural product. For instance, a chiral lactone could be elaborated to the target molecule.

Alternatively, an asymmetric synthesis approach could be employed, where a prochiral starting material is converted to a chiral product using a chiral catalyst or auxiliary. A key intermediate would be a chiral γ-hydroxy ester or a related derivative, which can then undergo intramolecular cyclization to form the tetrahydrofuran ring.[3]

Conceptual Asymmetric Synthesis Workflow

G start Prochiral Starting Material (e.g., γ-keto ester) step1 Asymmetric Reduction (Chiral Catalyst, e.g., Ru-BINAP) start->step1 intermediate Enantiomerically Enriched γ-hydroxy ester step1->intermediate step2 Intramolecular Cyclization (e.g., Acid or Base Catalysis) intermediate->step2 product Enantiomerically Pure Oxolane-3-carboxylate step2->product step3 Amidation (e.g., with NH3 or equivalent) product->step3 final_S (3S)-Oxolane-3-carboxamide step3->final_S Using (S)-catalyst final_R (3R)-Oxolane-3-carboxamide step3->final_R Using (R)-catalyst

Caption: Conceptual workflow for the asymmetric synthesis of oxolane-3-carboxamide enantiomers.

Analytical Techniques for Enantiomeric Differentiation

Once a synthesis is performed, robust analytical methods are required to separate and quantify the enantiomers, thereby determining the enantiomeric excess (ee) and confirming the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric separation in the pharmaceutical industry.[5][6] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of Oxolane-3-carboxamide Enantiomers (Hypothetical)

ParameterConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H)These CSPs have broad applicability for a wide range of chiral compounds, including those with amide functionalities. The helical structure of the polysaccharide provides a chiral environment for differential interaction.
Mobile Phase Hexane/Isopropanol (IPA) or Hexane/Ethanol with a small percentage of a polar modifier like diethylamine (DEA) for basic compounds.The ratio of the non-polar and polar solvents is optimized to achieve baseline separation of the enantiomers. DEA is often added to improve the peak shape of basic analytes.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Detection UV at 210 nmThe carboxamide chromophore should provide sufficient UV absorbance at this wavelength for sensitive detection.
Column Temperature 25 °CTemperature can influence the separation. Maintaining a constant temperature ensures reproducibility.

Data Interpretation Workflow for Chiral HPLC

G start Inject Racemic Mixture step1 Obtain Chromatogram with Two Peaks start->step1 step2 Inject Pure (S)-Enantiomer (if available) step1->step2 step3 Identify Peak for (S)-Enantiomer step2->step3 step4 Calculate Peak Areas for Both Enantiomers step3->step4 step5 Determine Enantiomeric Excess (ee) %ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 step4->step5

Sources

Exploratory

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its unique conformational properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of therapeutic agents. The stereochemistry of substituents on the THF ring is often critical for biological activity, making the synthesis of enantiomerically pure derivatives a key focus in medicinal chemistry and drug development. This guide provides a comprehensive overview of (S)-Tetrahydrofuran-3-carboxamide, a chiral building block with significant potential in the synthesis of novel chemical entities. While this specific compound is not widely cataloged with a dedicated CAS number, its synthesis is readily achievable from its corresponding carboxylic acid, a commercially available starting material. This guide will detail the properties of this key precursor, provide a robust synthetic protocol for the target amide, and discuss its potential applications in the field of drug discovery.

The Precursor: (S)-Tetrahydrofuran-3-carboxylic Acid

The logical and most direct synthetic precursor to (S)-Tetrahydrofuran-3-carboxamide is (S)-Tetrahydrofuran-3-carboxylic acid. Understanding the properties of this starting material is crucial for the successful synthesis of the target amide.

Identifiers and Chemical Properties of (S)-Tetrahydrofuran-3-carboxylic Acid
PropertyValueSource(s)
CAS Number 168395-26-4[2][3]
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [3]
IUPAC Name (3S)-tetrahydrofuran-3-carboxylic acid[2]
Synonyms (S)-Tetrahydro-3-furoic acid, (3S)-oxolane-3-carboxylic acid[3]
Boiling Point 252.1±33.0 °C (Predicted)[3]
Density 1.262±0.06 g/cm³ (Predicted)[3]
pKa 4.33±0.20 (Predicted)[3]
InChIKey BOTREHHXSQGWTR-BYPYZUCNSA-N[3]

This chiral carboxylic acid is available from various chemical suppliers, providing a reliable starting point for the synthesis of its derivatives.[3]

Synthesis of (S)-Tetrahydrofuran-3-carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Several reliable methods exist for this conversion. Below is a detailed, two-step protocol that involves the activation of the carboxylic acid to an acyl chloride, followed by reaction with ammonia. This is a classic and robust method for the preparation of primary amides.

Proposed Synthetic Pathway

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start (S)-Tetrahydrofuran-3-carboxylic acid reagent1 SOCl₂ or (COCl)₂ (Thionyl chloride or Oxalyl chloride) start->reagent1 Activation intermediate (S)-Tetrahydrofuran-3-carbonyl chloride (in situ) reagent1->intermediate reagent2 Aqueous Ammonia (NH₄OH) or Ammonia gas (NH₃) intermediate->reagent2 Nucleophilic Acyl Substitution product (S)-Tetrahydrofuran-3-carboxamide reagent2->product

Caption: Proposed two-step synthesis of (S)-Tetrahydrofuran-3-carboxamide.

Experimental Protocol

Step 1: Formation of (S)-Tetrahydrofuran-3-carbonyl chloride (in situ)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (S)-Tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (typically 2-3 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of dimethylformamide (DMF) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂).

  • Once the reaction is complete, remove the excess thionyl chloride or oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used in the next step without further purification.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia in the subsequent step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation as their byproducts are gaseous and easily removed.

Step 2: Synthesis of (S)-Tetrahydrofuran-3-carboxamide

  • Cool the flask containing the crude (S)-Tetrahydrofuran-3-carbonyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or bubble ammonia gas (NH₃) through the solution of the acyl chloride in an anhydrous aprotic solvent. This reaction is highly exothermic and should be performed with caution.

  • Stir the reaction mixture vigorously at 0 °C for 30 minutes and then allow it to warm to room temperature, continuing to stir for an additional 1-2 hours.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-Tetrahydrofuran-3-carboxamide.

  • The product can be further purified by recrystallization or column chromatography.

Self-Validating System: The successful formation of the amide can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (disappearance of the acidic proton of the carboxylic acid and appearance of amide protons), Infrared (IR) spectroscopy (presence of characteristic amide C=O and N-H stretches), and mass spectrometry (detection of the correct molecular ion peak).

Potential Applications in Drug Development

The chiral tetrahydrofuran-3-carboxamide scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amide functionality can serve as a handle for further chemical modifications or as a key pharmacophoric element.

  • Factor Xa Inhibitors: A patent for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid highlights their use as inhibitors of Factor Xa, an important target in the development of anticoagulant therapies.[4] The carboxamide group is a key structural feature in these complex molecules.

  • Bioisosteric Replacement: The carboxamide group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, membrane permeability, and metabolic stability.

  • Scaffolding for Diverse Libraries: (S)-Tetrahydrofuran-3-carboxamide can be used as a starting point for the creation of diverse chemical libraries for high-throughput screening against various biological targets. The stereocenter at the 3-position provides a defined three-dimensional orientation for substituents, which is crucial for achieving target specificity.

Safety and Handling

As there is no specific safety data sheet for (S)-Tetrahydrofuran-3-carboxamide, a conservative approach to handling should be adopted based on the functional groups present and the data for related compounds.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Precursor Safety ((S)-Tetrahydrofuran-3-carboxylic acid): This compound is classified as an irritant, causing skin and serious eye irritation.[3] Avoid inhalation of any dust or vapors.

  • Reagent Safety: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They should be handled with extreme care in a fume hood. Ammonia solutions are corrosive and have a pungent odor.

  • Product Safety: The final amide product should be treated as a potentially hazardous chemical. Avoid contact with skin and eyes and prevent inhalation.

Conclusion

References

  • MySkinRecipes. Tetrahydrofuran-3-carboxylic acid. [Link]

  • Sinowin Chemical. Tetrahydrofuran-3-Carboxylic Acid 89364-31-8 Suppliers. [Link]

  • Autech Industry Co.,Ltd. Top Quality Chinese Factory supply 87392-05-0 (R)-(+)-2-Tetrahydrofuroic acid. [Link]

  • 2a biotech. (S)-TETRAHYDROFURAN-3-CARBOXYLIC ACID. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wikipedia. Tetrahydro-2-furoic acid. [Link]

  • PubChem. (R)-Tetrahydrofuran-3-carboxylic acid. [Link]

  • ResearchGate. (A) Amidation and esterification of carboxylic acids and (B) comparison.... [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • National Institutes of Health. On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Google Patents. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.

Sources

Foundational

Conformational Analysis of (3S)-Oxolane-3-carboxamide Ring Puckering

The following technical guide details the conformational analysis of (3S)-Oxolane-3-carboxamide. It is structured to provide a rigorous, self-validating framework for determining ring puckering preferences in solution. E...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of (3S)-Oxolane-3-carboxamide. It is structured to provide a rigorous, self-validating framework for determining ring puckering preferences in solution.

Executive Summary

The bioactivity of oxolane (tetrahydrofuran) derivatives is frequently dictated by the spatial orientation of substituents, which is intrinsically coupled to the ring's puckering mode. Unlike six-membered rings that lock into stable chairs, the five-membered oxolane ring exists in a dynamic equilibrium of Envelope (E) and Twisted (T) conformers along a pseudorotation cycle.

For (3S)-Oxolane-3-carboxamide , the specific challenge is determining the equilibrium position between the pseudo-axial and pseudo-equatorial orientations of the carboxamide group. This balance is governed by a competition between steric strain (favoring equatorial) and stereoelectronic effects (e.g., potential intramolecular Hydrogen bonding between the amide


 and the ring oxygen). This guide provides a definitive protocol to deconvolute these factors using coupled ab initio calculations and NMR spectroscopy.

Theoretical Framework: The Pseudorotation Cycle

To quantify the conformation, we utilize the Cremer-Pople parameters (


, 

).[1] For a five-membered ring, the puckering amplitude (

) is relatively constant (~0.4 Å), while the phase angle (

) describes the migration of the pucker around the ring.

The conformational space is defined by the Pseudorotation Cycle (


).
  • North (N) Hemisphere (

    
    ):  Generally corresponds to C3-endo forms (substituent often pseudo-axial).
    
  • South (S) Hemisphere (

    
    ):  Generally corresponds to C2-endo forms (substituent often pseudo-equatorial).
    
Visualization: The Pseudorotation Logic

The following diagram illustrates the relationship between the phase angle and the canonical conformations.

Pseudorotation cluster_legend Key Interactions Start Planar State (High Energy Transition) Twist Twist Forms (T) Intermediates Start->Twist Symmetry Breaking North North (N) Conformer (C3-endo) Phase: ~0-36° South South (S) Conformer (C2-endo) Phase: ~144-180° North->South Dynamic Equilibrium (Barrier ~2-4 kcal/mol) Twist->North Pseudorotation Twist->South Pseudorotation Factor1 Steric Bulk Favors Pseudo-Equatorial Factor2 H-Bonding (NH...O) Favors Pseudo-Axial (Specific Cases)

Figure 1: The pseudorotation landscape for oxolane derivatives. The system oscillates between N and S domains via Twist intermediates.

Computational Protocol (In Silico)

Reliance on static X-ray structures is a critical pitfall in oxolane analysis, as crystal packing forces often distort the delicate low-barrier ring pucker. A solution-phase model requires a Potential Energy Surface (PES) scan.

Methodology

We employ Density Functional Theory (DFT) to map the energy profile relative to the pseudorotation phase angle (


).

Recommended Level of Theory:

  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: These functionals account for dispersion interactions, which are critical for accurately modeling the weak steric clashes between the carboxamide group and the ring hydrogens.

  • Basis Set: def2-TZVP .

    • Reasoning: A triple-zeta basis set is necessary to minimize Basis Set Superposition Error (BSSE) in intramolecular H-bond modeling.

  • Solvation: SMD (Solvation Model based on Density) .

    • Reasoning: Implicit solvation (e.g., in Chloroform or DMSO) is essential to dampen the electrostatic interactions that would be exaggerated in the gas phase.

Step-by-Step Workflow
  • Initial Geometry: Construct (3S)-Oxolane-3-carboxamide in a standard envelope conformation.

  • Constrained Scan:

    • Define the ring torsion angles

      
       through 
      
      
      
      .
    • Perform a relaxed PES scan by freezing the pseudorotation phase angle

      
       in 
      
      
      
      increments from
      
      
      to
      
      
      .
  • Frequency Calculation: For every minimum found, perform a frequency calculation to ensure zero imaginary frequencies (true minimum).

  • Boltzmann Weighting: Calculate the population (

    
    ) of each conformer at 298 K:
    
    
    
    

Experimental Protocol (NMR Validation)

Computational predictions must be validated against solution-phase NMR data. The vicinal proton-proton coupling constants (


) are the direct reporters of dihedral angles.
The Vicinal Coupling Strategy

The (3S)-Oxolane ring has four protons adjacent to the chiral center (H2a, H2b, H4a, H4b). The coupling between H3 and these protons (


 and 

) varies predictably with the ring pucker.

The Altona-Haasnoot Equation: Unlike the standard Karplus equation, the Altona-Haasnoot generalization includes corrections for the electronegativity of substituents (O1 and the Carboxamide N/O).

Diagnostic Data Table

The following table summarizes the expected coupling trends for the two dominant conformers.

ParameterNorth (N) Conformer South (S) Conformer
Ring Pucker C3-endo (

)
C2-endo (

)
Substituent Orientation Pseudo-AxialPseudo-Equatorial
Dihedral H3-H2a ~80° (Small

)
~160° (Large

)
Dihedral H3-H2b ~40° (Medium

)
~40° (Medium

)
Observed

< 2.0 Hz > 7.0 Hz
Dominant Force Intramolecular H-bond (NH...O1)Steric Minimization
Experimental Workflow
  • Sample Prep: Dissolve ~5 mg of (3S)-Oxolane-3-carboxamide in 600

    
    L of non-exchangeable solvent (e.g., CDCl
    
    
    
    or DMSO-
    
    
    ).
    • Note: Use DMSO-

      
       if you suspect aggregation; however, CDCl
      
      
      
      is better for observing intramolecular H-bonds (dilution studies may be required).
  • Acquisition:

    • Acquire a standard 1D

      
      H NMR (min 500 MHz).
      
    • Acquire a 1D NOESY or 2D NOESY to confirm spatial proximity.

      • Target: Look for NOE correlations between the Carboxamide-NH and the Ring-H4 protons. Strong NOE suggests a specific rotameric state of the amide.

  • Analysis:

    • Extract

      
       values for the H3 multiplet.
      
    • Use the PSEUROT program or manual calculation to fit the observed

      
       to the mole fraction (
      
      
      
      ):
      
      

Integrated Analysis Workflow

Workflow cluster_comp Computational cluster_exp Experimental Input Molecule: (3S)-Oxolane-3-carboxamide DFT DFT PES Scan (M06-2X/def2-TZVP) Input->DFT NMR 1H NMR / NOESY (CDCl3) Input->NMR Minima Identify N & S Energy Minima DFT->Minima PredJ Calculate Theoretical Couplings (J_calc) Minima->PredJ Compare Comparison: J_obs vs J_calc PredJ->Compare ObsJ Extract J_obs (H3-H2/H4) NMR->ObsJ ObsJ->Compare Result Conformational Population Ratio (N:S) Compare->Result

Figure 2: Integrated workflow for determining the N:S conformational ratio.

References

  • Cremer, D., & Pople, J. A. (1975).[1][2][3] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[3]

  • Altona, C., & Haasnoot, C. A. G. (1980). Prediction of anti and gauche vicinal proton-proton coupling constants of protons on sp3 carbon atoms. Organic Magnetic Resonance, 13(6), 417–429.

  • Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press.

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.

  • Bérces, A., et al. (2025).[4] Conformational analysis of ring pucker. ResearchGate.[4]

Sources

Exploratory

Safety Data Sheet (SDS) and toxicity profile for (3S)-Oxolane-3-carboxamide

Technical Assessment: (3S)-Oxolane-3-carboxamide Safety, Toxicity, and Handling Protocols for Advanced Drug Discovery[1] Executive Summary & Chemical Identity (3S)-Oxolane-3-carboxamide (synonym: (3S)-Tetrahydrofuran-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: (3S)-Oxolane-3-carboxamide Safety, Toxicity, and Handling Protocols for Advanced Drug Discovery[1]

Executive Summary & Chemical Identity

(3S)-Oxolane-3-carboxamide (synonym: (3S)-Tetrahydrofuran-3-carboxamide) is a chiral heterocyclic building block widely utilized in the synthesis of peptidomimetics and kinase inhibitors.[1] Its value lies in the tetrahydrofuran (THF) ring, which serves as a bioisostere for proline or cyclopentane, improving aqueous solubility and metabolic stability in drug candidates.[1]

However, its safety profile is frequently conflated with its parent solvent, Tetrahydrofuran (THF), or generic amides.[1] This guide rectifies those misconceptions, providing a rigorous safety assessment based on Structure-Activity Relationships (SAR) and specific handling protocols for maintaining stereochemical integrity.

Chemical Characterization Table
PropertySpecification
IUPAC Name (3S)-Tetrahydrofuran-3-carboxamide
CAS Number 871677-92-8 (Generic/Racemate ref); Specific (S)-isomer often custom-coded
Molecular Formula C₅H₉NO₂
Molecular Weight 115.13 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water; Sparingly soluble in hexanes
Chirality (3S)-enantiomer (Critical for biological activity)
Melting Point 80–85 °C (Estimated based on amide congeners)

Hazard Identification (GHS Classification)

Note: While many commercial databases auto-populate "Highly Flammable (H225)" due to the "Tetrahydrofuran" keyword, this is a data artifact .[1] As a solid amide, this compound is not a flammable liquid.[1] The following is the corrected expert classification.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2][3][4]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[1][3][5]
Eye Damage/Irritation 2AH319 Causes serious eye irritation.[1][6][3][5][7][8][9]
STOT - Single Exposure 3H335 May cause respiratory irritation.[1][6][9]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume.[1][6][5][7][10]

  • P280: Wear protective gloves/eye protection (Nitrile rubber, >0.11mm thickness).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][10] Remove contact lenses if present and easy to do.[1][10]

Toxicological Profile & Mechanistic Insights

Since specific toxicological data for the (3S)-enantiomer is sparse in public registries, we apply Read-Across Toxicology from the THF core and amide functionality.[1]

Metabolic Activation & Hepatotoxicity Potential

The tetrahydrofuran ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1).[1]

  • Mechanism:

    
    -hydroxylation at the C2 position leads to ring opening, forming 
    
    
    
    -hydroxybutyraldehyde derivatives.[1]
  • Risk: While the amide substituent at C3 sterically hinders this oxidation compared to unsubstituted THF, the potential for forming reactive aldehydes remains.[1] This can lead to protein adduct formation (haptenization), potentially causing idiosyncratic hepatotoxicity in late-stage trials.[1]

Stereochemical Toxicity
  • Chiral Recognition: Biological systems are homochiral.[1] The (3S)-isomer may bind off-target receptors (e.g., muscarinic or GABAergic systems) differently than the (3R)-isomer.[1]

  • Recommendation: Do not assume the toxicity profile of the racemate applies to the pure enantiomer.[1] The (S)-isomer often mimics natural L-amino acid motifs, potentially increasing bioavailability and, consequently, systemic exposure.[1]

Genotoxicity (AMES Prediction)
  • Assessment: Amides are generally non-mutagenic.[1] The THF core is not a classical structural alert for mutagenicity (unlike epoxides or nitro groups).[1]

  • Prediction: Likely Negative in AMES Salmonella typhimurium strains TA98/TA100.[1]

Visualization: Metabolic Liability Pathway

The following diagram illustrates the theoretical metabolic activation of the THF-amide scaffold, highlighting the critical control point for toxicity.

MetabolicPathway Parent (3S)-Oxolane-3-carboxamide (Stable Parent) CYP CYP450 (Oxidation at C2) Parent->CYP Phase I Intermed 2-Hydroxy-THF Intermediate CYP->Intermed RingOpen Ring Opening Intermed->RingOpen Spontaneous Excretion Glucuronidation (Safe Excretion) Intermed->Excretion Phase II Aldehyde Reactive Aldehyde (Protein Adducts) RingOpen->Aldehyde Tox Pathway

Caption: Figure 1.[1] Predicted metabolic fate of the THF-amide scaffold. The red path indicates potential toxicity via ring-opening and aldehyde generation.[1]

Experimental Protocols

As a Senior Scientist, relying on vendor labels is insufficient. You must validate the material.[1]

Protocol A: Determination of Enantiomeric Excess (ee%)

Why: Impurities of the (3R)-enantiomer can skew biological data and alter crystallization behavior.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) to suppress amide tailing.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (Amide absorption).

  • Success Criteria: ee% > 98.5%. If <95%, recrystallize from EtOAc/Heptane.[1]

Protocol B: Rapid Cytotoxicity Screen (ATP-Glo)

Why: Establish a baseline toxicity window before animal studies.[1]

  • Cell Line: HepG2 (Liver model) or HEK293 (Kidney model).[1]

  • Dosing: Prepare 100 mM stock in DMSO. Serial dilute to 0.1, 1, 10, 100, 1000 µM.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Readout: Add ATP-Glo reagent (Promega); measure luminescence.

  • Interpretation:

    • IC50 > 100 µM: Low concern (Green light for hit-to-lead).[1]

    • IC50 < 10 µM: High concern (Red flag; investigate metabolic stability).[1]

Handling & Storage Workflow

The amide bond is robust, but the chiral center at C3 is susceptible to racemization under strong basic conditions or high heat.[1]

HandlingWorkflow Receipt Material Receipt (Check CoA & CAS) QC QC Check (H-NMR & Chiral HPLC) Receipt->QC QC->Receipt Fail (Return) Storage Storage (Desiccated, 4°C) QC->Storage Pass Usage Usage in Synthesis Storage->Usage Risk Risk: Racemization Usage->Risk Avoid Strong Base (>pH 12) or High T

Caption: Figure 2. Quality control and handling lifecycle to prevent stereochemical degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 529392, 3-Oxotetrahydrofuran. (Used for read-across toxicity of THF-ketone analogs).[1] Retrieved from [Link][1][4]

  • European Chemicals Agency (ECHA). Registration Dossier: Tetrahydrofuran.[1][2][4] (Source for THF metabolic pathways and carcinogenicity classification). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of (3S)-Oxolane-3-carboxamide

Audience: Researchers, scientists, and drug development professionals. Abstract The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturin...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. Recrystallization is a powerful technique for achieving high purity, but its success is fundamentally dependent on the rational selection of an appropriate solvent system. This application note presents a comprehensive guide to selecting and optimizing a solvent for the recrystallization of (3S)-Oxolane-3-carboxamide, a key chiral building block. We will move from theoretical principles and the physicochemical properties of the target molecule to a systematic, field-proven workflow for empirical solvent screening and protocol optimization.

Introduction: The Central Role of Crystallization

(3S)-Oxolane-3-carboxamide is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its stereochemical integrity and chemical purity are paramount. Recrystallization stands as the definitive method for purifying such nonvolatile organic solids, leveraging differences in solubility to separate the desired compound from impurities.[1][2] The core principle is straightforward: dissolve the impure solid in a hot solvent and allow it to cool, whereupon the purified compound crystallizes out of the saturated solution, leaving impurities behind.[3][4]

However, the choice of solvent is the most critical variable in this process.[5] An improperly chosen solvent can lead to poor recovery, oiling out, or failure to remove key impurities. This guide provides the causal logic and actionable protocols to navigate this crucial decision-making process with scientific rigor.

Foundational Principles: From Molecular Structure to Solvent Behavior

A rational solvent selection process begins with an understanding of both the target molecule and the theoretical underpinnings of recrystallization.

Physicochemical Characterization of (3S)-Oxolane-3-carboxamide

The molecular structure of (3S)-Oxolane-3-carboxamide dictates its solubility characteristics. A thorough analysis is the first step in our predictive approach.

  • Structure and Functional Groups: The molecule consists of a five-membered tetrahydrofuran (oxolane) ring and a primary carboxamide group.[6]

    • Oxolane Ring: The ether oxygen atom is a hydrogen bond acceptor, contributing moderate polarity.

    • Carboxamide Group (-CONH₂): This is a highly polar functional group. The two N-H bonds act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.[7] This group's ability to form strong intermolecular hydrogen bonds significantly influences its solubility.

  • Overall Polarity: The combination of the ether and, more importantly, the primary amide group makes (3S)-Oxolane-3-carboxamide a polar molecule.[6] This immediately suggests that it will be more soluble in polar solvents than in non-polar hydrocarbon solvents, a principle often summarized as "like dissolves like."[3]

  • Chirality: The molecule possesses a stereocenter at the 3-position. While standard recrystallization purifies the compound without affecting its stereochemistry, it is crucial that the chosen solvent and conditions do not induce racemization.[8] The mild thermal conditions of recrystallization make this highly unlikely.

The Ideal Recrystallization Solvent: A Multi-Factor Analysis

An ideal solvent for recrystallization must satisfy several criteria:

  • High Temperature Coefficient of Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[1][3] This differential is the driving force for high recovery.

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[5][9]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility and Boiling Point: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying. However, the boiling point should not be so low as to make handling and heating difficult and unsafe.

  • Safety and Practicality: The solvent should be non-toxic, environmentally benign, and cost-effective whenever possible.[9]

A Systematic Workflow for Solvent Selection

We advocate for a structured, multi-stage approach that combines theoretical prediction with empirical testing. This workflow minimizes wasted material and time, leading to a robust and optimized purification protocol.

G cluster_0 Solvent Selection Workflow A Stage 1: Predictive Analysis - Analyze molecular structure - Consult literature - Predict solubility based on polarity B Stage 2: Small-Scale Empirical Screening - Test solubility of ~20 mg compound - Use a range of solvents (polar to non-polar) A->B Generate candidate list C Stage 3: Data Interpretation & System Selection - Evaluate results for ideal solubility profile - Decide between single vs. mixed solvent B->C Collect solubility data D Stage 4: Protocol Optimization - Scale-up recrystallization - Maximize yield and purity C->D Select best system

Caption: The four-stage workflow for rational solvent selection.

Stage 1: Predictive Analysis

Based on the polar nature of (3S)-Oxolane-3-carboxamide, we can predict its likely solubility behavior and generate a list of candidate solvents for screening. Solvents are ranked by decreasing polarity.

Solvent ClassExample SolventsPredicted Solubility for (3S)-Oxolane-3-carboxamideRationale
Protic, Highly Polar Water, Methanol, EthanolLikely too soluble at room temperature.The amide group can hydrogen bond extensively with these solvents.[10]
Protic, Mid-Polarity Isopropanol (IPA), n-ButanolExcellent Candidates. Polarity is lower than ethanol, potentially providing the desired low solubility when cold.
Aprotic, Polar Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Good Candidates. Can accept hydrogen bonds but cannot donate. May offer a good solubility differential.
Aprotic, Halogenated Dichloromethane (DCM)Moderate to low solubility expected.Can be useful in mixed-solvent systems.
Aprotic, Non-Polar Toluene, Heptane, HexaneLikely insoluble or very poorly soluble even when hot.These will likely serve as excellent anti-solvents in a mixed-solvent system.
Stage 2: Protocol for Small-Scale Empirical Screening

This protocol is designed to rapidly test the candidate solvents using a minimal amount of material.

Objective: To determine the solubility of (3S)-Oxolane-3-carboxamide in various solvents at room temperature and at their boiling point.

Materials:

  • (3S)-Oxolane-3-carboxamide (crude sample)

  • Test tubes or small vials (e.g., 4 mL)

  • Candidate solvents (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane)

  • Pasteur pipettes

  • Stirring rod or vortex mixer

  • Hot plate or sand bath

  • Ice-water bath

Methodology:

  • Place approximately 20-30 mg of the crude compound into a test tube.

  • Add the candidate solvent dropwise (e.g., 0.1 mL at a time) at room temperature, stirring or vortexing after each addition.

  • Observe and record if the solid dissolves. If it dissolves completely in less than 0.5 mL of solvent at room temperature, the solvent is likely too good and will result in poor recovery. Mark as "Too Soluble."

  • If the solid is not soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • If the solid does not dissolve in a reasonable volume (e.g., ~3 mL) of hot solvent, mark as "Insoluble."

  • For solvents where the compound dissolved upon heating, allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. A dense crop of fine crystals is the desired outcome. Oiling out (formation of a liquid layer) indicates a poor solvent choice.

Stage 3: Data Interpretation and System Selection

The ideal single solvent is one that required heating to dissolve the compound and produced a good yield of crystals upon cooling. If no single solvent is ideal, a mixed-solvent system is the logical next step.[5][10]

  • Single Solvent System: Isopropanol or Ethyl Acetate are often excellent starting points for polar molecules like this.

  • Mixed Solvent System: This is used when the compound is too soluble in one solvent (the "soluble solvent") and insoluble in another (the "anti-solvent"). A common and highly effective pair for amides is an alcohol (like ethanol or methanol) and an ether (like diethyl ether).[11]

G A Did screening identify a solvent with high solubility when hot and low solubility when cold? B Proceed with Single-Solvent Recrystallization Protocol A->B Yes C Select a 'Soluble Solvent' (e.g., Ethanol) and an 'Anti-Solvent' (e.g., Heptane) A->C No D Proceed with Mixed-Solvent Recrystallization Protocol C->D

Caption: Decision tree for selecting a single vs. mixed solvent system.

Detailed Recrystallization Protocols

The following are scalable protocols based on the likely outcomes of the screening process.

Protocol for Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude (3S)-Oxolane-3-carboxamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol to just cover the solid. Heat the mixture to a gentle reflux on a stirrer hotplate.

  • Achieve Saturation: Continue adding hot isopropanol dropwise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol for Mixed-Solvent Recrystallization (Example: Ethanol/Heptane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of near-boiling ethanol (the "soluble solvent").

  • Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent (heptane) dropwise with constant swirling.

  • Induce Cloudiness: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Crystallization and Collection: Follow steps 4 through 8 from the Single-Solvent Protocol above. For washing (Step 7), use a pre-chilled mixture of the ethanol/heptane system in the same approximate ratio.

Conclusion

The purification of (3S)-Oxolane-3-carboxamide via recrystallization is a highly effective method when approached systematically. By combining a predictive analysis based on the molecule's physicochemical properties with a structured, small-scale empirical screening, researchers can efficiently identify an optimal solvent system. Whether a single solvent like isopropanol or a mixed system such as ethanol/heptane is chosen, adherence to a careful and logical protocol is key to maximizing both purity and yield. This guide provides the foundational principles and actionable steps to achieve that outcome reliably and reproducibly.

References

  • Quora. (2017). What is the best solvent for recrystallization?[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22556302, Oxolane-3-thiol.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 529392, 3-Oxotetrahydrofuran.[Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]

  • American Chemical Society Publications. ASAP (As Soon As Publishable).[Link]

  • Wired Chemist. Recrystallization.[Link]

  • University of California, Los Angeles. Recrystallization.[Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization.[Link]

  • Columbia University, Department of Chemistry. COMMON SOLVENTS FOR CRYSTALLIZATION.[Link]

  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.[Link]

  • Chemistry LibreTexts. (2023). Recrystallization.[Link]

  • International Union of Crystallography. Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database?[Link]

  • Google Patents. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ResearchGate. Synthesis and pharmacological activity of 3-carboxypicolinic acid amides.[Link]

  • University of Calgary. RECRYSTALLISATION.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of (3S)-Oxolane-3-carboxamide

Welcome to our dedicated technical support guide for researchers working with (3S)-Oxolane-3-carboxamide. This resource is designed to address the critical challenge of maintaining stereochemical purity during chemical t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers working with (3S)-Oxolane-3-carboxamide. This resource is designed to address the critical challenge of maintaining stereochemical purity during chemical transformations. As a chiral building block, the value of (3S)-Oxolane-3-carboxamide lies in its specific three-dimensional structure. Loss of this configuration through racemization can lead to diminished biological activity, altered pharmacological properties, and significant setbacks in drug development pipelines.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and prevent racemization in your experiments.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental issues. Each scenario details the likely causes of stereochemical scrambling and provides actionable, step-by-step protocols for mitigation.

Scenario 1: Significant Racemization Observed After Attempted Alkylation at the C-4 Position

Question: I am attempting to perform an alkylation on the oxolane ring of (3S)-Oxolane-3-carboxamide. My starting material is enantiomerically pure, but my final product mixture shows a nearly 1:1 ratio of diastereomers, indicating racemization at the C-3 center. I used sodium hydride (NaH) as a base in THF. What went wrong?

Answer:

This is a classic case of unintended deprotonation at the stereocenter. The primary cause of racemization of (3S)-Oxolane-3-carboxamide is the abstraction of the proton at the C-3 position, which is alpha to the carbonyl group of the amide.

Mechanistic Explanation: The hydrogen atom at the C-3 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. While not as acidic as a proton alpha to a ketone, strong bases can deprotonate it to form a planar enolate intermediate. Once this planar structure is formed, the stereochemical information at C-3 is lost. Subsequent protonation (or reaction with an electrophile) can occur from either face of the enolate, leading to a racemic or diastereomeric mixture.

Your use of a strong, non-hindered base like sodium hydride (NaH) created ideal conditions for this undesired deprotonation and subsequent racemization.

dot

Caption: Mechanism of base-induced racemization at the C-3 position.

Troubleshooting Protocol:

  • Choice of Base: Avoid strong, non-hindered alkoxide or hydride bases. Opt for bases that are either sterically hindered (to disfavor approach to the C-3 proton) or non-basic nitrogenous bases if the reaction allows.

    • Recommended: Lithium diisopropylamide (LDA) at low temperatures (-78 °C) can sometimes selectively deprotonate other sites, but its strength still poses a high risk to the C-3 proton. A better choice for many reactions is a non-nucleophilic, hindered base like 2,6-di-tert-butylpyridine or proton sponge if your reaction chemistry is compatible.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. For base-mediated reactions, this is often -78 °C (dry ice/acetone bath). Lower temperatures decrease the rate of proton exchange.

  • Solvent Selection: The choice of solvent can influence the stability and reactivity of the enolate. Aprotic polar solvents like THF are common, but consider the overall reaction.

  • Order of Addition: Add the base slowly to a cooled solution of the substrate and the alkylating agent (if the mechanism allows). This "in-situ trapping" ensures that any enolate formed is immediately consumed by the electrophile, minimizing its lifetime and the opportunity for proton exchange.

Revised Experimental Workflow (Example):

dot

Workflow start Start: (3S)-Oxolane-3-carboxamide + Alkylating Agent in THF cool Cool Reaction Vessel to -78 °C (Dry Ice/Acetone) start->cool add_base Add Base Solution Dropwise to Reaction Mixture (Slowly over 30 min) cool->add_base prep_base Prepare Solution of Sterically Hindered Base (e.g., LiHMDS) prep_base->add_base react Stir at -78 °C for 2-4 hours (Monitor by TLC) add_base->react quench Quench Reaction at -78 °C with Saturated aq. NH4Cl react->quench workup Aqueous Workup & Product Isolation quench->workup analyze Analyze Stereochemical Purity (Chiral HPLC/SFC) workup->analyze

Optimization

Troubleshooting low yields in oxolane-3-carboxamide formation

Welcome to the technical support center for the synthesis of oxolane-3-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of oxolane-3-carboxamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, data-driven decisions to optimize your reaction outcomes.

Troubleshooting Guide: Low Yields and Side Reactions

This section addresses the most common issues encountered during the amidation of oxolane-3-carboxylic acid or its derivatives. The question-and-answer format is designed to help you quickly identify and resolve specific experimental challenges.

Question 1: My reaction shows very low conversion of the starting carboxylic acid. What are the likely causes and how can I fix it?

Answer: Low conversion is typically a result of inefficient activation of the carboxylic acid's carbonyl group, which is necessary to make it susceptible to nucleophilic attack by the amine.

Causality: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that produces water and is generally unfavorable under mild conditions.[1][2] Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby "activating" it. If this activation step is slow or incomplete, the overall reaction will stall.

Troubleshooting Steps:

  • Evaluate Your Coupling Reagent: The choice of coupling reagent is critical for success.[3] Reagents vary in their reactivity, cost, and the solubility of their byproducts.

    • Carbodiimides (e.g., EDC, DCC): These are common and cost-effective. EDC (a water-soluble carbodiimide) is highly recommended over DCC because its urea byproduct is water-soluble, simplifying purification.[4]

    • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally more powerful and faster-acting than carbodiimides.[5] HATU is particularly effective for sterically hindered substrates or less nucleophilic amines due to the formation of a highly reactive OAt ester.[5]

    • Phosphonium Salts (e.g., PyBOP): Similar in efficacy to uronium salts, PyBOP is another excellent choice for challenging couplings.[6]

  • Ensure Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze the activated acid intermediate back to the starting material or react with the coupling reagent itself.[2]

    • Protocol: Use anhydrous solvents (e.g., DMF, DCM, THF). Consider adding molecular sieves (3Å or 4Å) to the reaction vessel to scavenge trace amounts of water.[2]

  • Optimize the Base: A non-nucleophilic organic base (e.g., DIPEA, triethylamine) is crucial. Its primary role is to neutralize any acid salts formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

    • Protocol: Typically, 2-3 equivalents of base are used. Ensure the pKa of the chosen base is sufficient to deprotonate the ammonium salt of your amine starting material.

  • Check Reagent Stoichiometry: Ensure you are using a slight excess of the coupling reagent and the amine relative to the carboxylic acid.

    • Protocol: A common starting point is 1.0 eq of carboxylic acid, 1.1-1.2 eq of amine, 1.1-1.2 eq of coupling reagent, and 2.0-3.0 eq of base.

Question 2: My reaction is messy, with multiple byproducts I can't identify. What are the common side reactions and how can I suppress them?

Answer: Byproduct formation often arises from the inherent reactivity of the coupling agents and activated intermediates. Understanding these pathways is key to minimizing their impact.

Troubleshooting Steps & Causal Explanations:

  • Problem: N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate formed from a carbodiimide is highly reactive. It can be attacked by the desired amine (productive pathway) or undergo an intramolecular rearrangement to form a stable N-acylurea byproduct (non-productive pathway).

    • Solution: Introduce a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive with the amine. This two-step activation significantly suppresses N-acylurea formation.[3]

  • Problem: Racemization: If your oxolane-3-carboxylic acid has a chiral center at the α-position (C3), there is a risk of epimerization under the reaction conditions, especially with powerful activators.

    • Solution:

      • Use additives known to suppress racemization. 1-Hydroxy-7-azabenzotriazole (HOAt), often used in HATU, is superior to HOBt in this regard.[5]

      • Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature).[7]

      • Avoid using an excessive amount of base, as it can promote racemization.

  • Problem: Dimerization/Polymerization: If your starting materials can react with themselves (e.g., an amino acid), you might see oligomer formation.

    • Solution: Employ high-dilution conditions. Slowly add the coupling reagent to a dilute solution of the other reactants to maintain a low concentration of the activated species at any given time, favoring the intramolecular or desired intermolecular reaction over oligomerization.

Question 3: I've successfully formed the product, but I'm losing most of it during workup and purification. How can I improve my recovery?

Answer: Oxolane-3-carboxamide is a relatively small, polar molecule, which can lead to challenges during extraction and purification.

Troubleshooting Steps:

  • Issue: Product is Water-Soluble: The amide and ether functionalities make the product polar and potentially soluble in water, leading to poor recovery during aqueous workups.

    • Solutions:

      • Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This decreases the polarity of the aqueous phase and can "push" your product into the organic layer.

      • Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus can be very effective.

      • Alternative Solvents: Use more polar extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) in multiple, smaller-volume extractions rather than one large one.

  • Issue: Difficulty Removing Byproducts:

    • Urea Byproducts: As mentioned, using a water-soluble carbodiimide like EDC is the best strategy. The resulting N-ethyl-N'-(3-dimethylaminopropyl)urea can be easily removed with a simple acidic wash (e.g., dilute HCl or NH₄Cl solution).[4]

    • HOBt/HOAt: These additives can sometimes be difficult to remove completely. They can often be removed by washing the organic layer with a mild base solution (e.g., saturated NaHCO₃).

  • Purification Strategy:

    • Column Chromatography: This is the most common method. Use a solvent system that provides good separation (Rf ~0.3-0.4). A gradient elution from a less polar to a more polar solvent system can be effective.

    • Crystallization: If the product is a solid, crystallization can be an excellent and scalable purification method. Screen various solvent systems (e.g., EtOAc/hexanes, acetone/water) to find conditions that yield high-purity crystals.

Visualized Workflows and Mechanisms

General Amide Coupling Mechanism

The following diagram illustrates the general mechanism for amide bond formation using a carbodiimide coupling reagent in the presence of an HOBt additive. This two-stage activation is key to achieving high yields.

Amide_Coupling_Mechanism RCOOH Oxolane-3-Carboxylic Acid Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea + EDC EDC EDC (Carbodiimide) HOBt HOBt Amine R'-NH2 Isourea->RCOOH Hydrolysis (Side Reaction) ActiveEster HOBt Active Ester Isourea->ActiveEster + HOBt (Suppresses side reactions) Amide Oxolane-3-Carboxamide (Product) ActiveEster->Amide + R'-NH2 Urea EDU (Byproduct) Tetrahedral Tetrahedral Intermediate

Caption: Mechanism of EDC/HOBt mediated amidation.

Troubleshooting Decision Tree

Use this logical workflow to diagnose and solve common issues leading to low yields.

Troubleshooting_Workflow Start Low Yield of Oxolane-3-Carboxamide Check_Conversion Check Reaction Conversion (TLC, LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion < 50% Good_Conversion Good Conversion, Poor Isolated Yield Check_Conversion->Good_Conversion > 80% Activate Improve Carboxylic Acid Activation Low_Conversion->Activate Purify Optimize Workup & Purification Good_Conversion->Purify Activate_Sol1 Use stronger coupling reagent (e.g., HATU, PyBOP) Activate->Activate_Sol1 Activate_Sol2 Ensure anhydrous conditions (dry solvents, mol. sieves) Activate->Activate_Sol2 Activate_Sol3 Check stoichiometry (1.1 eq amine, 1.1 eq reagent) Activate->Activate_Sol3 Purify_Sol1 Use EDC for water-soluble urea Purify->Purify_Sol1 Purify_Sol2 'Salt out' product during aqueous extraction Purify->Purify_Sol2 Purify_Sol3 Use different extraction solvents (EtOAc, DCM) Purify->Purify_Sol3

Sources

Troubleshooting

Overcoming steric hindrance in (3S)-Oxolane-3-carboxamide coupling

TECHNICAL SUPPORT CENTER: ADVANCED SYNTHESIS GUIDE Subject: Overcoming Steric & Stereochemical Challenges in (3S)-Oxolane-3-carboxamide Coupling Ticket ID: CHEM-SUP-8821 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: ADVANCED SYNTHESIS GUIDE Subject: Overcoming Steric & Stereochemical Challenges in (3S)-Oxolane-3-carboxamide Coupling Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Coupling (3S)-oxolane-3-carboxylic acid (also known as (3S)-tetrahydrofuran-3-carboxylic acid) presents a dual challenge often underestimated in standard medicinal chemistry workflows. You are not merely fighting steric hindrance ; you are battling electronic activation of the


-proton .

The oxygen atom at position 1 of the oxolane ring exerts a strong inductive effect ($ -I $), significantly increasing the acidity of the proton at the chiral center (position 3). When you apply forcing conditions (high temperature, strong base) to overcome steric hindrance with a bulky amine, you accelerate proton removal, leading to rapid racemization via the enol or oxazolone intermediate.

This guide moves beyond standard EDC/HOBt protocols to provide a high-fidelity system for coupling hindered partners while locking in the (S)-configuration.

Module 1: Reagent Selection Strategy

Standard carbodiimides (EDC, DCC) are insufficient for sterically hindered amines and often too slow to outcompete racemization in this specific substrate. We recommend a bifurcated approach based on the nucleophile's steric profile.

The Decision Matrix
  • Pathway A (Moderate Hindrance): Use COMU/Oxyma . COMU offers superior safety and solubility over HATU and contains an internal base mimic, reducing the reliance on exogenous tertiary amines that promote racemization.

  • Pathway B (Severe Hindrance): Use T3P (Propylphosphonic anhydride) . T3P is the "gold standard" for hindered couplings. It activates the acid as a mixed anhydride that is highly reactive toward amines but remarkably stable toward epimerization.

ReagentSelection Start Analyze Coupling Partner IsHindered Is the Amine Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Start->IsHindered No No / Moderate IsHindered->No Primary/Secondary Alkyl Amines Yes Yes / Severe IsHindered->Yes Bulky/Electron-Deficient Amines UseCOMU Reagent: COMU + Oxyma Pure Base: DIPEA (1.0 eq) Solvent: 2-MeTHF No->UseCOMU Outcome Target: (3S)-Amide >98% ee UseCOMU->Outcome UseT3P Reagent: T3P (50% in EtOAc) Base: Pyridine or 2,4,6-Collidine Solvent: 2-MeTHF or EtOAc Yes->UseT3P UseT3P->Outcome

Figure 1: Decision matrix for selecting the optimal coupling reagent based on amine steric hindrance.

Module 2: The Solvent & Base Ecosystem

The Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

Stop using DMF.[1] For this specific substrate, 2-MeTHF is the superior solvent.

  • Green & Efficient: It mimics the polarity of the substrate (oxolane ring), ensuring excellent solubility.

  • Workup Advantage: Unlike DMF, 2-MeTHF is immiscible with water. You can perform the reaction and the aqueous workup in the same solvent, preventing product loss during extraction.

  • Kinetic Boost: Studies indicate 2-MeTHF can accelerate T3P couplings compared to DMF/DCM.

The Base: Pyridine vs. DIPEA
  • Avoid: Triethylamine (TEA) or excess DIPEA. These strong bases increase the risk of deprotonating the C3-position.

  • Prefer: Pyridine (for T3P) or 2,4,6-Collidine . These are weaker bases that are sufficient to drive the T3P cycle but poor at abstracting the

    
    -proton, preserving the (S)-stereocenter.
    

Data Comparison: Coupling (3S)-Oxolane-3-COOH with 2-Chloroaniline (Hindered/Deactivated)

SystemYield (%)ee (%)Notes
EDC / HOBt / DMF35%82%Slow conversion allowed significant racemization.
HATU / DIPEA / DMF88%91%Fast, but DIPEA caused partial epimerization.
T3P / Pyridine / 2-MeTHF 94% >99% Optimal balance of kinetics and stereocontrol.

Module 3: Critical Mechanism - The "Inductive Trap"

You must understand why this coupling fails to troubleshoot it. The ring oxygen (O1) pulls electron density from C2 and C3. This makes the C3-H bond weaker (more acidic) than in a standard cyclopentane ring.

RacemizationMech Substrate (3S)-Oxolane-3-COOH (Activated Ester) Enol Enol/Oxazolone Intermediate Substrate->Enol Slow Amine Attack + Base Excess Product (3S)-Amide (Desired) Substrate->Product Fast Amine Attack (T3P/COMU) Base Strong Base (Excess DIPEA) Base->Enol Deprotonation (Inductive Effect) Racemate Racemic Mixture (3R/3S) Enol->Racemate Reprotonation

Figure 2: The kinetic competition between coupling (Green) and racemization (Red). The ring oxygen facilitates the red pathway.

Module 4: Validated Experimental Protocols

Protocol A: The "Universal" T3P Method (Recommended for Hindered Amines)

Best for: Bulky amines, anilines, and preventing racemization.

  • Setup: Charge a reaction vessel with (3S)-oxolane-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in 2-MeTHF (5–10 volumes).

  • Base Addition: Cool to 0°C. Add Pyridine (2.5 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Tip: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 50°C to protect the chiral center.

  • Workup: Add water (5 vol). Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO3, then brine.

  • Result: The T3P by-products are water-soluble, leaving clean product in the organic layer.

Protocol B: The COMU Method

Best for: Moderate hindrance, high-throughput parallel synthesis.

  • Setup: Dissolve acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF or 2-MeTHF.

  • Activation: Cool to 0°C. Add DIPEA (1.0 equiv—strictly controlled) and stir for 2 mins.

  • Coupling: Add COMU (1.0 equiv) followed immediately by the amine (1.1 equiv).

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Note: The presence of Oxyma suppresses the risk of oxazolone formation significantly compared to HOBt.

Troubleshooting & FAQs

Q1: My yield is low (<20%), but I see no starting material. Where did it go?

  • Diagnosis: You likely formed the N-acylurea (a rearrangement byproduct common with carbodiimides like EDC) or the activated ester hydrolyzed.

  • Fix: Switch to T3P . T3P does not form N-acylureas. Ensure your solvent is dry (water hydrolyzes the active anhydride).

Q2: I am seeing ~10% of the (R)-enantiomer. How do I eliminate this?

  • Diagnosis: Your reaction is too slow, or your base is too strong. The activated acid is sitting in solution, getting deprotonated by the base before the amine can attack.

  • Fix:

    • Switch base from DIPEA to Collidine or Pyridine .

    • Increase the concentration of the amine.

    • Pre-mix the amine and base before adding the coupling reagent to ensure the amine is ready to attack immediately upon activation.

Q3: The reaction mixture turns into a gel/slurry.

  • Diagnosis: T3P salts or the product are precipitating.

  • Fix: Add a co-solvent.[2][3] T3P is supplied in EtOAc, but if using 2-MeTHF, you can add 10% N-Methylpyrrolidone (NMP) to break the gel. Avoid adding more DMF if possible to keep workup easy.

Q4: Can I use acid chlorides to overcome the steric bulk?

  • Warning: Generating the acid chloride of (3S)-oxolane-3-carboxylic acid (using SOCl2 or Oxalyl Chloride) generates HCl and often requires heating or DMF catalysis. This creates a high risk of racemization via the ketene or enol mechanism. We strongly advise against acid chlorides for this specific chiral substrate unless strictly kept at -78°C.

References

  • T3P for Hindered Couplings & Racemization Control: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140–177. [Link]

  • COMU vs. HATU and Oxyma Performance: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • 2-MeTHF as a Green Solvent Alternative: Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry. ChemSusChem, 5(8), 1369–1379. [Link]

  • Racemization via Oxazolone Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

Optimization

Minimizing side reactions during (S)-Tetrahydrofuran-3-carboxamide synthesis

Technical Support Center: (S)-Tetrahydrofuran-3-carboxamide Synthesis Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions & Process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Tetrahydrofuran-3-carboxamide Synthesis

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions & Process Optimization

Introduction: The Chiral Integrity Challenge

(S)-Tetrahydrofuran-3-carboxamide is a high-value chiral building block, frequently employed as a scaffold in SGLT2 inhibitors and kinase inhibitors. Its synthesis presents a deceptive simplicity. While the amide bond formation is standard, the C3-chiral center is vulnerable. Positioned alpha to the carbonyl and beta to the ether oxygen, the C3 proton possesses enhanced acidity, creating a "perfect storm" for base-catalyzed racemization during activation.

This guide addresses the three most critical failure modes: Racemization , Ring Opening , and Purification Losses .

Module 1: The Racemization Crisis (Ticket #RAC-01)

User Complaint: "My product shows 85% ee instead of the expected >99%. I used Thionyl Chloride (


) followed by aqueous ammonia."

Root Cause Analysis: The use of


 generates an acid chloride. While reactive, acid chlorides are highly prone to enolization  in the presence of base (even the ammonia used for amidation). The formation of the planar enol intermediate destroys the stereochemical information at C3.

The Mechanism of Failure:

  • Activation: Acid

    
     Acid Chloride.
    
  • Deprotonation: The

    
    -proton is stripped by base/amine.
    
  • Enolization: Formation of the planar

    
     species.
    
  • Reprotonation: Occurs from either face, yielding a racemic mixture.

Resolution Protocol: The CDI "One-Pot" Method Switch to 1,1'-Carbonyldiimidazole (CDI) . It forms an acyl imidazole intermediate that is less susceptible to racemization than acid chlorides because the imidazole leaving group is less electron-withdrawing, lowering the acidity of the


-proton.

Step-by-Step Protocol:

  • Drying: Charge (S)-Tetrahydrofuran-3-carboxylic acid (1.0 eq) into a reactor. Inert with

    
    .
    
  • Solvation: Add anhydrous THF (10V). Critical: Water content must be <0.05% to prevent CDI hydrolysis.

  • Activation: Add CDI (1.1 eq) portion-wise at

    
    .
    
    • Observation: Massive

      
       evolution. Vent carefully.
      
    • Aging: Stir at

      
       for 1 hour until gas evolution ceases.
      
  • Amidation: Cool to

    
    . Bubble anhydrous 
    
    
    
    gas or add
    
    
    (28%) slowly.
    • Note: If using aqueous ammonia, the reaction must be fast to outcompete hydrolysis. Anhydrous gas is preferred for strict ee control.

Data Comparison: Activation Methods

Activation MethodReagentRisk of RacemizationByproductsRec.[1][2] Score
Acid Chloride

/

High (via Ketene/Enol)

,

2/10
Mixed Anhydride EtOCOCl / NMMMedium Salts6/10
Acyl Imidazole CDILow Imidazole,

9/10

Module 2: Ring Stability & Chemical Integrity (Ticket #STB-02)

User Complaint: "I see unknown impurities and a drop in yield when heating the reaction."

Root Cause Analysis: The tetrahydrofuran ring is an ether. While generally stable, it is susceptible to acid-catalyzed ether cleavage (Ring Opening) at high temperatures or in the presence of strong Lewis acids (often generated if using


 or 

based protocols).

Visualizing the Threat Landscape:

SideReactions Start (S)-THF-3-COOH Activated Activated Species (Acyl-X) Start->Activated Activation Target (S)-THF-3-Carboxamide Activated->Target + NH3 Racemate Racemic Mixture (via Enol) Activated->Racemate Base (High T) RingOpen Ring Opening (4-halo-butanol deriv.) Activated->RingOpen Strong Acid (>50°C) Hydrolysis Reverted Acid Activated->Hydrolysis H2O

Caption: Fig 1. Competitive pathways during amidation. Red dashed lines indicate failure modes to avoid.

Resolution Protocol:

  • Temperature Cap: Never exceed

    
     during the activation step.
    
  • Acid Scavenging: If using acid chlorides (not recommended, see Module 1), a base scavenger (e.g., Pyridine or TEA) is mandatory to neutralize

    
     immediately, preventing ring protonation.
    

Module 3: Purification of Water-Soluble Amides (Ticket #PUR-03)

User Complaint: "My reaction worked, but I lost 60% of my product during the aqueous workup."

Root Cause Analysis: (S)-Tetrahydrofuran-3-carboxamide is a small, polar molecule with high water solubility. Standard liquid-liquid extraction (DCM/Water) often results in the product partitioning into the aqueous phase.

Resolution Protocol: The "Salting-Out" & Continuous Extraction

Method A: Continuous Extraction (Best for Scale)

  • Saturate the aqueous reaction mixture with NaCl (brine).

  • Use a continuous liquid-liquid extractor with Chloroform (

    
    )  or Dichloromethane (DCM)  for 12–24 hours.
    
  • The chlorinated solvent is more effective than Ethyl Acetate for this specific polarity.

Method B: Evaporation & Trituration (Best for Small Scale/CDI) If using the CDI method, your byproducts are Imidazole and


.
  • Evaporate the reaction mixture (THF) to complete dryness.

  • Residue: Contains Product + Imidazole.[2]

  • Trituration: Add a small volume of cold DCM or Acetone .

    • Note: Imidazole is soluble in DCM; the amide is often less soluble or can be crystallized.

  • Alternative: Pass the residue through a short silica plug eluting with 5-10% MeOH in DCM. The imidazole will elute, but separation is efficient.

FAQ: Rapid Fire Troubleshooting

Q: Can I use EDC/HOBt instead of CDI? A: Yes. EDC/HOBt is excellent for preventing racemization. However, removing the urea byproduct (from EDC) can be difficult if the product is water-soluble, as the urea is also water-soluble. CDI is preferred because the byproducts (


, Imidazole) are easier to manage.

Q: Why is my product turning yellow/brown? A: This indicates oligomerization or amine oxidation. Ensure your ammonia source is clean and the reaction is kept under Nitrogen. If using CDI, ensure the "activation" period (CO2 release) is finished before adding ammonia, otherwise, you form reactive ureas.

Q: How do I measure the ee% accurately? A: Standard C18 HPLC won't separate enantiomers. You need a Chiral Column.

  • Recommended Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (90:10) is a good starting point for the amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Analysis of (3S)-Oxolane-3-carboxamide

Welcome to the technical support center for the analysis of (3S)-Oxolane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (3S)-Oxolane-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on investigating the thermal stability of this molecule. We will explore the underlying chemical principles, provide validated experimental protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the thermal stability and degradation of (3S)-Oxolane-3-carboxamide.

Q1: What is thermal degradation, and why is it a critical parameter for (3S)-Oxolane-3-carboxamide?

A1: Thermal degradation is the process by which a molecule breaks down into smaller, simpler molecules at elevated temperatures. For a pharmaceutical compound like (3S)-Oxolane-3-carboxamide, understanding its thermal stability is paramount for several reasons:

  • Manufacturing & Process Control: Syntheses and purification steps often require heat. Knowing the degradation threshold prevents the formation of impurities.

  • Storage & Shelf-Life: It helps establish appropriate storage conditions (e.g., room temperature vs. refrigeration) to ensure the drug product remains stable and potent over its shelf life.[1]

  • Safety & Efficacy: Degradation products can be inactive, less effective, or potentially toxic. Identifying and quantifying these degradants is a key regulatory requirement for ensuring patient safety.[2]

  • Analytical Method Development: Forced degradation studies, including thermal stress, are essential for developing stability-indicating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[3][4][5]

Q2: What are the key functional groups in (3S)-Oxolane-3-carboxamide, and how do they influence its thermal stability?

A2: (3S)-Oxolane-3-carboxamide possesses two key functional groups that dictate its chemical behavior: a cyclic ether (the oxolane ring) and a primary amide.

  • Oxolane (Tetrahydrofuran) Ring: This is a saturated cyclic ether. While generally stable, the ether linkage can be susceptible to oxidative degradation and ring-opening reactions at high temperatures, especially in the presence of oxygen or catalytic impurities.[6][7][8] The C-H bonds adjacent to the ether oxygen are typically weaker and more susceptible to radical abstraction.[9]

  • Primary Amide (-CONH₂): Amides are among the most stable carboxylic acid derivatives due to resonance stabilization.[10] However, they are not inert. Under harsh thermal conditions, they can undergo:

    • Hydrolysis: Reversion to the corresponding carboxylic acid and ammonia, a reaction significantly accelerated by the presence of moisture.[11][12][13]

    • Dehydration: Elimination of water to form a nitrile functional group.[14]

The interplay between these two groups determines the overall degradation profile of the molecule.

Q3: What are the most probable thermal degradation pathways for (3S)-Oxolane-3-carboxamide?

A3: Based on the functional groups present, we can hypothesize several primary degradation pathways under thermal stress. The identification of products corresponding to these pathways is the main goal of a forced degradation study.

G cluster_main Potential Thermal Degradation Pathways cluster_amide Amide-Driven Degradation cluster_ring Ring-Driven Degradation main (3S)-Oxolane-3-carboxamide hydrolysis (3S)-Oxolane-3-carboxylic acid + Ammonia main->hydrolysis Hydrolysis (+H₂O) dehydration (3S)-Oxolane-3-carbonitrile main->dehydration Dehydration (-H₂O) ring_opening Ring-Opening Products (e.g., Hydroxy aldehydes/acids) main->ring_opening Oxidative Ring Cleavage (+O₂, High T)

Caption: Hypothesized degradation pathways for (3S)-Oxolane-3-carboxamide.

Q4: Which analytical techniques are essential for a comprehensive thermal degradation analysis?

A4: A multi-technique approach is required for a thorough investigation:

  • Thermogravimetric Analysis (TGA): Measures mass loss as a function of temperature. It is the primary tool to determine the onset temperature of degradation and quantify mass loss events.

  • Differential Scanning Calorimetry (DSC): Detects heat flow changes associated with thermal events like melting, crystallization, and decomposition.[15][16] It provides complementary information to TGA.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the cornerstone for "forced degradation" studies. After stressing the sample thermally, HPLC separates the parent compound from its degradation products, while MS provides mass information to help identify their structures.[3][17]

Section 2: Core Analytical Techniques & Protocols

This section provides step-by-step methodologies for the key experiments. These protocols are designed to be self-validating by including system suitability and calibration checks.

Workflow for Thermal Degradation Analysis

Caption: Overall workflow for investigating thermal degradation.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which (3S)-Oxolane-3-carboxamide begins to lose mass due to decomposition or volatilization.

Expertise & Causality: We use an inert nitrogen atmosphere to isolate thermal degradation from thermo-oxidative degradation (reaction with oxygen). This ensures we are measuring the inherent stability of the molecule to heat alone.

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) as per instrument guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of (3S)-Oxolane-3-carboxamide into a clean, tared TGA pan (aluminum or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.

    • Identify the temperatures of maximum degradation rates from the derivative of the TGA curve (DTG curve).

ParameterRecommended SettingRationale
Sample Mass 5-10 mgEnsures good signal without significant thermal lag.
Heating Rate 10 °C/minA standard rate that balances resolution and experiment time.
Purge Gas Nitrogen (High Purity)Prevents oxidative degradation.
Flow Rate 50-100 mL/minEffectively removes gaseous degradation products.
Temperature Range 30 °C to 600 °CCovers typical range for organic molecule decomposition.
Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point and any exothermic or endothermic events associated with the degradation of (3S)-Oxolane-3-carboxamide.

Expertise & Causality: The melting point is a key indicator of purity. A broad melting endotherm or an exothermic event following the melt can indicate decomposition. Running a second heat cycle after controlled cooling helps identify if the degradation is reversible and reveals the glass transition temperature (Tg) if the sample becomes amorphous.[18]

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH: 28.71 J/g).[19]

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to use as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • First Heat: Ramp the temperature from 25 °C to a temperature just above the melt (or ~30°C below the T_onset from TGA) at 10 °C/min.

    • Cool: Cool the sample to 25 °C at 10 °C/min.

    • Second Heat: Ramp the temperature again under the same conditions as the first heat.

  • Data Analysis:

    • Plot heat flow (W/g) versus temperature (°C).

    • From the first heat, determine the onset and peak temperature of the melting endotherm.

    • Observe for any exothermic peaks after the melt, which strongly suggest decomposition.

    • Analyze the second heat curve for any changes, such as the disappearance of the melting peak, which indicates the material degraded upon melting.

Protocol: Forced Degradation (Thermal Stress) & HPLC-MS Analysis

Objective: To generate, separate, and identify thermal degradation products.

Expertise & Causality: We test both solid-state and solution-state stability, as degradation mechanisms can differ.[1] The solution is buffered to neutral pH to minimize acid/base-catalyzed hydrolysis, thereby isolating the effect of thermal stress.[3] HPLC with a gradient elution is used to ensure separation of potentially more polar or less polar degradants from the parent compound.

Methodology:

  • Forced Degradation (Stress Condition):

    • Solid State: Place a known amount of (3S)-Oxolane-3-carboxamide in a sealed glass vial and heat in an oven at a temperature ~20 °C below the T_onset determined by TGA (e.g., if T_onset is 150 °C, use 130 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Solution State: Prepare a solution of the compound (~1 mg/mL) in a 50:50 acetonitrile:water mixture. Place in a sealed vial and heat under the same conditions as the solid-state sample.

    • Control Sample: Prepare a solution of the compound and store it at 5 °C, protected from light.

  • Sample Preparation for HPLC:

    • After the stress period, cool the samples to room temperature.

    • Dissolve the solid-state sample and dilute both the solid and solution-state samples with the mobile phase to a final concentration of ~0.1 mg/mL.

  • HPLC-MS System & Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      10.0 95
      12.0 95
      12.1 5

      | 15.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Identify new peaks that appear in the stressed samples.

    • Determine the mass-to-charge ratio (m/z) of the parent peak and any new degradant peaks.

    • Use the mass data to propose structures for the degradation products (see Section 4).

Section 3: Troubleshooting Guide

Q: My TGA curve shows a significant weight loss below 100°C. Is this degradation?

A: Not necessarily. This is a common observation and is typically due to the loss of residual solvent or adsorbed water.[20] To confirm, run a TGA-MS experiment to analyze the off-gassing products. If the detected mass corresponds to water (m/z 18) or a known solvent, it is not thermal degradation of the compound itself. Ensure your sample is properly dried before analysis.

Q: In my DSC analysis, the melting point of my compound is lower and broader than expected. Why?

A: A depressed and broad melting peak is a classic indicator of impurities. These impurities could be from the synthesis or, in this context, could be degradants formed if the sample was not stored properly. It can also be caused by too high of a heating rate. Try re-running the analysis with a slower heating rate (e.g., 2 °C/min) to improve resolution. If the peak remains broad, the sample purity is questionable.

Q: I see new peaks in my HPLC chromatogram after thermal stress, but I cannot get a clear mass signal in the MS.

A: This can happen for several reasons:

  • Poor Ionization: The degradant may not ionize well under the chosen ESI conditions. Try re-running the sample in negative ion mode or consider using a different ionization source like Atmospheric Pressure Chemical Ionization (APCI).

  • Low Concentration: The degradant may be present at a very low level. Try preparing a more concentrated injection solution from your stressed sample.

  • Volatility: The degradation product might be highly volatile and lost during sample workup or in the ion source.

  • Neutral Compound: Some degradation pathways, like certain ring-opening reactions, might produce neutral molecules that are difficult to detect by ESI-MS. Derivatization might be required in such advanced cases.

Q: The baseline of my HPLC chromatogram is noisy and drifting, especially during the gradient.

A: Baseline issues are often related to the mobile phase or the system itself.

  • Mobile Phase: Ensure your mobile phase solvents are fresh, high-purity (HPLC or MS grade), and have been properly degassed. The 0.1% formic acid can sometimes degrade over time.

  • System Contamination: There might be contaminants in the HPLC system. Perform a system flush with a strong solvent mixture (e.g., isopropanol) to clean the lines and column.

  • Equilibration: Ensure the column is fully equilibrated at the initial gradient conditions before each injection. A 15-minute total run time should include at least 3 minutes of re-equilibration.

Section 4: Data Interpretation

Interpreting TGA & DSC Thermograms

A typical result for a stable organic molecule would show a flat TGA baseline until a sharp drop indicates decomposition. The DSC would show a sharp endotherm for the melt, followed by a flat baseline until the decomposition temperature is reached, where a complex series of endo/exothermic events may occur. For (3S)-Oxolane-3-carboxamide, be watchful for an exothermic event immediately following the melt, as this indicates decomposition is occurring right after the phase change.

Proposing Degradant Structures from MS Data

The key to identifying degradants is to calculate the mass difference (Δm) between the parent molecule and the observed degradant peak.

  • Parent Molecule: (3S)-Oxolane-3-carboxamide (C₅H₉NO₂) - Molecular Weight: 115.13 g/mol . Expected [M+H]⁺ = 116.1.

Observed m/z [M+H]⁺Δm from ParentProposed ChangePlausible StructurePathway
117.1+1+H₂O(3S)-Oxolane-3-carboxylic acidHydrolysis
98.1-17-NH₃ (or -OH from acid)(3S)-Oxolane-3-carbonitrileDehydration
134.1+19+O, +H₂O, -H₂Ring-opened hydroxy acidRing Cleavage
100.1-15-NHRing-opened aldehydeRing Cleavage

This table provides hypothetical examples. Actual observed masses should be compared to high-resolution mass spectrometry (HRMS) data for elemental composition confirmation.

References

  • Korshak, V. V., et al. "Thermal degradation of pressure moulded aromatic polyamides." Polymer Science U.S.S.R., vol. 19, no. 12, 1977, pp. 3189-96, [Link].

  • Barboza, et al. "Evaluation of degradation of furanic polyamides synthesized with different solvents." Polímeros, vol. 28, no. 1, 2018, pp. 63-69, [Link].

  • Prajapati, D. N., et al. "Identification and characterization of degradation products of lacosamide by liquid-chromatography/time-of-flight mass spectrometric and multi-stage mass spectrometric analysis." Journal of Pharmaceutical and Biomedical Analysis, vol. 107, 2015, pp. 415-26, [Link].

  • Velíšek, J., et al. "Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils." Food Chemistry, vol. 141, no. 3, 2013, pp. 2742-8, [Link].

  • Wikipedia contributors. "Polylactic acid." Wikipedia, The Free Encyclopedia, [Link].

  • Ashenhurst, James. "Functional Groups In Organic Chemistry." Master Organic Chemistry, 6 Oct. 2010, [Link].

  • Wikipedia contributors. "Tetrahydrofuran." Wikipedia, The Free Encyclopedia, [Link].

  • National Center for Biotechnology Information. "Tetrahydrofuran." PubChem Compound Database, CID=8028, [Link].

  • Simmie, John M., and Alan G. Healy. "Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels." The Journal of Physical Chemistry A, vol. 115, no. 32, 2011, pp. 8875-87, [Link].

  • Charde, M. S., et al. "Degradation Profiling by RP- HPLC: A Review." International Journal of Pharmaceutical and Phytopharmacological Research, vol. 21, no. 3, 2021, pp. 273-98, [Link].

  • Li, Xue, et al. "Selective aerobic oxidation of cyclic ethers to lactones over Au/CeO2 without any additives." Green Chemistry, vol. 17, no. 2, 2015, pp. 1036-42, [Link].

  • Curia, Stefano, et al. "Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements." Organometallics, vol. 43, no. 10, 2024, pp. 1354-65, [Link].

  • Kamberi, M., et al. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioProcess International, 1 May 2005, [Link].

  • Thelakkat, M., and H-W. Schmidt. "Differential scanning calorimetry (DSC) curves of poly[bis(triphenylamine) ether]s 3a-c (2nd heating cycle at 10 K min 21 )." ResearchGate, Jan. 2002, [Link].

  • Jain, N. F., and C. E. Masse. "Synthesis from Carboxylic Acid Derivatives." Science of Synthesis, vol. 20a, 2009, pp. 77-92, [Link].

  • Skinner, K., et al. "Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species." Applied and Environmental Microbiology, vol. 79, no. 18, 2013, pp. 5609-15, [Link].

  • Siew, Ernest L. "The Photochemistry of Amides and Phthalimides." DRUM, University of Maryland, 1978, [Link].

  • LibreTexts. "18.5: Cyclic Ethers - Epoxides." Chemistry LibreTexts, 24 Mar. 2024, [Link].

  • Richard, J. P., and J. W. Bozzelli. "Thermochemical Properties of Methyl-Substituted Cyclic Alkyl Ethers and Radicals for Oxiranes, Oxetanes, and Oxolanes: C-H Bond Dissociation Enthalpy Trends with Ring Size and Ether Site." The Journal of Physical Chemistry A, vol. 111, no. 31, 2007, pp. 7534-46, [Link].

  • Crichton, R. R., and C. F. A. Bryce. "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." Journal of Thermal Analysis and Calorimetry, vol. 79, no. 1, 2005, pp. 101-10, [Link].

  • Kumar, V., et al. "Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques." ACS Omega, vol. 6, no. 43, 2021, pp. 29019-29, [Link].

  • Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability." Pharmaguideline, [Link].

  • American Chemical Society. "ASAP (As Soon As Publishable)." ACS Publications, [Link].

  • Alsante, K. M., et al. "Pharmaceutical Forced Degradation Studies with Regulatory Consideration." ResearchGate, Jan. 2011, [Link].

  • ResearchGate. "Photoinduced amide bond formation from aldehydes and amines using NCS..." ResearchGate, [Link].

  • TA Instruments. "Differential Scanning Calorimetry (DSC) Theory and Applications." TA Instruments, [Link].

  • Gassman, P. G., et al. "Base-promoted hydrolysis of amides at ambient temperatures." Journal of the American Chemical Society, vol. 98, no. 5, 1976, pp. 1275-76, [Link].

  • The Organic Chemistry Tutor. "08.07 Hydrolysis and Dehydration of Amides." YouTube, 29 July 2019, [Link].

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  • Maheswaran, S. "Development of forced degradation and stability indicating studies of drugs—A review." Asian Journal of Pharmaceutical and Clinical Research, vol. 5, no. 2, 2012, pp. 16-21, [Link].

  • Chemistry Stack Exchange. "Is cyclic ether oxidised by periodic acid?" Chemistry Stack Exchange, 26 June 2019, [Link].

  • Professor Dave Explains. "Amides: Reactions Forming and Reactions of." YouTube, 25 Feb. 2020, [Link].

  • LibreTexts. "20.5: Amines and Amides." Chemistry LibreTexts, 27 Oct. 2022, [Link].

  • Sule, S., et al. "Forced Degradation in Pharmaceuticals – A Regulatory Update." American Journal of Chemistry, vol. 13, no. 2, 2023, pp. 42-48, [Link].

  • ResearchGate. "Visible light driven amide synthesis in water at room temperature from Thioacid and amine using CdS nanoparticles as heterogeneous Photocatalyst." ResearchGate, [Link].

  • Reddit. "Is this a plausible mechanism for this Jones oxidation of this cyclic ether ?" r/OrganicChemistry, 5 Nov. 2022, [Link].

  • Khan Academy. "Acid and base-catalyzed hydrolysis of amides." Khan Academy, [Link].

  • Solubility of Things. "Amides: Structure, Properties, and Reactions." Solubility of Things, [Link].

Sources

Optimization

Technical Support Center: Alternative Catalysts for Difficult Oxolane Carboxamide Syntheses

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and protocols for challenging oxolane carboxamide syntheses, a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and protocols for challenging oxolane carboxamide syntheses, a critical transformation in medicinal chemistry. Traditional methods, often reliant on palladium catalysis, can falter with sterically hindered or electronically challenging substrates. This resource is designed to help you navigate these complexities by exploring robust, alternative catalytic systems.

Section 1: Troubleshooting Guide for Common Synthesis Failures

This section addresses the most frequent issues encountered during oxolane carboxamide synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My palladium-catalyzed C-N coupling reaction for a sterically hindered oxolane substrate is resulting in extremely low to no yield. What are the primary causes and how can I overcome this?

Answer: Low yields in these reactions typically stem from the failure of one or more key steps in the palladium catalytic cycle, often exacerbated by steric hindrance. The primary bottlenecks are:

  • Inefficient Reductive Elimination: This is frequently the rate-limiting step for hindered substrates. The bulky groups on both the oxolane-derived metal complex and the amine prevent the final bond-forming step.

  • Catalyst Deactivation: Hindered substrates can promote the formation of off-cycle, inactive palladium species.

  • Poor Oxidative Addition: While less common, highly electron-rich or bulky aryl halides (if used as a coupling partner) can be slow to react with the Pd(0) catalyst.[1]

Troubleshooting Workflow & Alternative Catalysts:

  • Ligand Modification (Palladium System): Before abandoning palladium, consider switching to ligands specifically designed for challenging couplings. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are engineered with bulky, electron-rich phosphines that promote reductive elimination.[2] The increased electron density on the palladium center facilitates this crucial step.

  • Switch to a Nickel Catalyst System: Nickel catalysts are an excellent alternative for sterically demanding couplings.[3][4] Due to nickel's smaller atomic radius and different electronic properties, it can often facilitate reductive elimination where palladium fails.[5] Nickel catalysts can also engage in radical pathways, opening up mechanistic possibilities not accessible to palladium.[5]

    • Recommended System: A common starting point is a Ni(II) precatalyst like NiCl₂(dme) with a supporting ligand such as a bipyridine or a phosphine, and a stoichiometric reductant (e.g., zinc or manganese powder).

  • Consider a Copper-Catalyzed Approach: Ullmann-type couplings using copper catalysts have seen a resurgence for C-N bond formation.[6] These reactions often require higher temperatures but can be effective for substrates that are problematic for palladium. Copper catalysis can sometimes offer better functional group tolerance and be more cost-effective.[7][8]

    • Recommended System: CuI is a common and effective catalyst, often used with a ligand like 1,10-phenanthroline and a base such as K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or NMP.[9]

Logical Workflow for Catalyst Selection

G start Low Yield with Pd Catalyst (Sterically Hindered Substrate) ligand Optimize Pd System: Switch to Bulky Ligand (e.g., SPhos, XPhos) start->ligand First Optimization Step nickel Alternative Catalyst: Try Nickel System (e.g., NiCl₂(dme) / ligand / reductant) ligand->nickel If yield is still low success Successful Synthesis ligand->success Yield Improves copper Alternative Catalyst: Try Copper System (e.g., CuI / phenanthroline) nickel->copper If Ni system fails or gives side products nickel->success Yield Improves copper->success Yield Improves

Caption: Decision tree for troubleshooting low-yield reactions.

Question 2: My reaction is stalling, and LC-MS analysis shows a complex mixture of byproducts. What's happening?

Answer: A complex mixture suggests that side reactions are outcompeting the desired C-N coupling.[9] This can be due to several factors:

  • Homocoupling: Aryl or vinyl halide starting materials can couple with themselves (e.g., Glaser coupling for terminal alkynes if present, or reductive coupling of aryl halides).

  • Ligand Degradation: Under harsh conditions, phosphine ligands can be oxidized or otherwise degrade, leading to loss of catalytic activity.

  • Substrate Decomposition: The starting materials or the desired product may be unstable under the reaction conditions (e.g., high temperature, strong base).

Troubleshooting & Alternative Solutions:

  • Lower the Reaction Temperature: High temperatures accelerate side reactions. If your catalyst system is highly active, it may be possible to achieve full conversion at a lower temperature.

  • Photoredox Catalysis: This is a powerful, modern alternative that operates under exceptionally mild conditions, often at room temperature.[10][11] A photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates that can participate in the C-N coupling.[12] This avoids the high thermal energy that often leads to degradation.

    • Dual Catalysis Approach: A common strategy is to combine a photoredox catalyst (like an iridium or ruthenium complex) with a nickel co-catalyst.[13] The photocatalyst generates a reactive Ni(I) or Ni(0) species in situ, which then drives the C-N coupling cycle. This approach can dramatically reduce side reactions and improve yields for sensitive substrates.[11][14]

Simplified Dual Photoredox/Nickel Catalytic Cycle

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_star *PC PC->PC_star Light (hν) PC_reduced PC⁻ PC_star->PC_reduced SET PC_reduced->PC SET Ni_II L-Ni(II)-X PC_reduced->Ni_II Catalyst Regeneration Ni_I L-Ni(I) Ni_II->Ni_I Reduces Ni(II) Ni_III L-Ni(III)(Ar)(Amide) Ni_I->Ni_III Oxidative Addition (Ar-X) Ni_III->Ni_I Reductive Elimination (forms C-N bond)

Caption: A simplified dual catalytic cycle using photoredox and nickel.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the main classes of alternative catalysts for oxolane carboxamide synthesis?

A: Beyond traditional palladium systems, the main classes are:

  • Nickel-based catalysts: Excellent for sterically hindered substrates and can access different mechanistic pathways.[3] They are also more earth-abundant and cost-effective than palladium.[7]

  • Copper-based catalysts: Used in Ullmann-type couplings, these are often robust, inexpensive, and work well for N-arylation of amides and heterocycles.[15]

  • Photoredox/Dual Catalysis Systems: These use visible light to generate reactive intermediates under mild conditions, making them ideal for sensitive or complex molecules.[11][16] They are often paired with another transition metal like nickel.[13]

Q: How do I choose the best solvent and base for my reaction?

A: Solvent and base choice are critical and interdependent.[2]

  • Solvents: Polar aprotic solvents like Dioxane, Toluene, DMF, or NMP are common.[9] The choice depends on the solubility of your substrates and the temperature required. For instance, NMP can be beneficial if DMF proves inadequate.[9] Always use anhydrous solvents to prevent catalyst deactivation and hydrolysis of starting materials.

  • Bases: The base's role is to deprotonate the amine nucleophile.[2] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, and organic bases like DBU. Stronger, non-nucleophilic alkoxide bases like NaOtBu or LHMDS are often required for less acidic amines. The strength of the base must be matched to the pKa of the amine.

Q: Are there any non-metal catalytic alternatives?

A: While less common for this specific transformation, research into organocatalysis and other metal-free methods is ongoing. For direct amidation of carboxylic acids (a related reaction), certain boron-based catalysts have shown promise.[17] However, for cross-coupling reactions to form the C-N bond, transition metal catalysts remain the most robust and widely used approach.

Section 3: Comparative Data & Protocols

Catalyst System Comparison
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium / Biarylphosphine Pd₂(dba)₃ / XPhos, NaOtBu, Toluene, 100 °CBroad substrate scope, well-understoodExpensive, can fail with very hindered substrates
Nickel / Bipyridine NiCl₂(dme) / dtbbpy, Zn, DMF, 80 °CCost-effective, excellent for hindered substrates[3]Can be sensitive to air/moisture, requires reductant
Copper / Phenanthroline CuI / 1,10-Phenanthroline, K₂CO₃, DMSO, 120 °CInexpensive, good for N-arylation[6]Often requires higher temperatures, narrower scope
Photoredox / Nickel Dual Ir(ppy)₃ / NiCl₂(glyme), dtbbpy, Blue LED, RTExtremely mild conditions, high functional group tolerance[11]Requires specific photoreactor setup, can be complex to optimize
Protocol: Nickel-Catalyzed Synthesis of a Hindered Oxolane Carboxamide

This protocol provides a general starting point for a nickel-catalyzed cross-coupling.

Materials:

  • Oxolane-containing halide (1.0 mmol)

  • Amide (1.2 mmol)

  • NiCl₂(dme) (0.05 mmol, 5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (0.06 mmol, 6 mol%)

  • Zinc powder (<10 micron, activated) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂(dme), dtbbpy, zinc powder, and the amide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous DMF via syringe.

  • Add the oxolane-containing halide substrate via syringe.

  • Place the sealed flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by carefully adding 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxolane carboxamide.

References

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  • Barluenga, J., & Buchwald, S. L. (2006). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 45(33), 5350-5350. [Link]

  • Surry, D. S., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3814-3817. [Link]

  • Cheng, X., et al. (2024). Waveform-Enhanced Alternating Current Electrocatalysis Enables Cu-Catalyzed Carbon–Oxygenation of β-Keto Carbonyls with Alkenes. Journal of the American Chemical Society, 146(5), 3356-3365. [Link]

  • Chen, G., & Daugulis, O. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(7), 1479-1489. [Link]

  • Domainex Synthesis Group. (2023). Photoredox Enabled Synthesis of Sulfonamides and Derivatives. Domainex. [Link]

  • ResearchGate. (2020). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. [Link]

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  • Wang, X., & Engle, K. M. (2018). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 51(1), 189-199. [Link]

  • DePorre, Y., et al. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). National Institutes of Health. [Link]

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  • Surry, D. S., & Buchwald, S. L. (2012). Palladium-catalyzed N-monoarylation of amidines and a one-pot synthesis of quinazoline derivatives. PubMed. [Link]

  • Chemistry LibreTexts. (n.d.). Nickel-catalyzed amidation reactions: N–N coupling and enolate amidation. Chemistry LibreTexts. [Link]

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  • Wang, L., et al. (2024). Nickel-Catalyzed Deoxygenative Amidation of Alcohols with Carbamoyl Chlorides. Organic Letters, 26(11), 2297-2302. [Link]

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (3S)-Oxolane-3-carboxamide

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (3S)-Oxolane-3-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

(3S)-Oxolane-3-carboxamide is a derivative of tetrahydrofuran (THF), a well-characterized solvent. THF is known to be a flammable liquid and can form explosive peroxides upon exposure to air and light.[1][2] While the carboxamide functional group at the 3-position may influence this reactivity, it is prudent to handle the compound with the assumption that it may share some of the hazards of its parent structure.

Furthermore, analogous compounds such as N-substituted carboxamides and other oxolane derivatives exhibit varying degrees of toxicity, including being harmful if swallowed and causing eye, skin, and respiratory tract irritation.[3][4] Therefore, a conservative approach to handling and disposal is warranted.

Inferred Hazard Profile for (3S)-Oxolane-3-carboxamide:

Hazard ClassPotential EffectsSource of Inference
Acute Toxicity (Oral) Harmful if swallowed.[3]Based on data for similar carboxamide compounds.
Skin Corrosion/Irritation May cause skin irritation.[3][4]Based on GHS classifications for related oxolane derivatives.
Serious Eye Damage/Irritation May cause eye irritation.[3][4]Based on GHS classifications for related oxolane derivatives.
Flammability As a derivative of THF, it may be flammable.[1][2]Based on properties of the parent oxolane structure.
Peroxide Formation Potential to form explosive peroxides.[1][2]Based on properties of the parent oxolane structure.

This inferred hazard profile underscores the necessity of treating (3S)-Oxolane-3-carboxamide as a hazardous chemical and managing its waste accordingly.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (3S)-Oxolane-3-carboxamide is a multi-step process that must align with institutional policies and national regulations, such as those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

The first critical step is to characterize the waste stream containing (3S)-Oxolane-3-carboxamide. This involves determining if the waste is a pure substance, a mixture with other chemicals, or present in contaminated labware.

  • Pure Compound or Concentrated Solutions: If you have unreacted (3S)-Oxolane-3-carboxamide or concentrated solutions, this is considered hazardous chemical waste.

  • Dilute Solutions: Aqueous solutions containing low concentrations of the compound should still be treated as chemical waste. Disposal down the drain is strictly prohibited for hazardous waste pharmaceuticals and is a poor practice for any non-benign chemical.[8]

  • Contaminated Labware: Items such as pipette tips, gloves, and empty containers that have come into direct contact with (3S)-Oxolane-3-carboxamide are considered contaminated solid waste.

Crucially, do not mix this waste with other waste streams unless you have confirmed their compatibility. [9] Incompatible chemicals can react violently, producing heat, gas, or toxic fumes.

The choice of waste container is vital to prevent leaks and reactions.

  • For Liquid Waste: Use a designated, leak-proof container made of a material compatible with organic amides and ethers. High-density polyethylene (HDPE) or glass containers are generally suitable.[10] The container must have a secure screw-top cap.

  • For Solid Waste: Contaminated solids should be collected in a clearly marked, durable plastic bag or a designated solid waste container.

Labeling is a non-negotiable safety requirement. [6] The label on your waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "(3S)-Oxolane-3-carboxamide"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name of the principal investigator or research group

Waste should be accumulated at or near the point of generation. Store the waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Away from sources of ignition, heat, and direct sunlight.[9]

  • In a well-ventilated area, preferably within a fume hood.

  • Stored in secondary containment to catch any potential leaks.

Once the waste container is full or has reached the end of its accumulation period (as defined by your institution's policies, typically 90 or 180 days for large and small quantity generators, respectively), it must be transferred to your institution's Environmental Health and Safety (EHS) department for final disposal.[11] Do not attempt to dispose of the chemical waste yourself.

Decision-Making Flowchart for Disposal

The following diagram illustrates the logical progression for the proper disposal of (3S)-Oxolane-3-carboxamide.

Disposal_Workflow start Waste Generation ((3S)-Oxolane-3-carboxamide) characterize Characterize Waste (Pure, Solution, Contaminated Solid) start->characterize segregate Segregate from Incompatible Wastes characterize->segregate liquid_waste Liquid Waste Stream segregate->liquid_waste solid_waste Solid Waste Stream segregate->solid_waste liquid_container Select & Label Compatible Liquid Waste Container (HDPE/Glass) liquid_waste->liquid_container solid_container Select & Label Designated Solid Waste Container solid_waste->solid_container accumulate_liquid Store in Satellite Accumulation Area (Secondary Containment) liquid_container->accumulate_liquid accumulate_solid Store in Designated Area solid_container->accumulate_solid ehs_pickup Arrange for EHS Waste Pickup accumulate_liquid->ehs_pickup accumulate_solid->ehs_pickup

Caption: Disposal decision workflow for (3S)-Oxolane-3-carboxamide.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Minor Spill: For a small spill, ensure the area is well-ventilated and there are no sources of ignition.[12] Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent pad). Collect the contaminated absorbent material into a sealed container and label it as hazardous waste.

  • Major Spill: For a large spill, or a spill in a poorly ventilated area, evacuate the laboratory immediately and alert your institution's EHS or emergency response team.[12]

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3]

  • Inhalation: Move to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of significant exposure, seek immediate medical attention.

Conclusion: A Culture of Safety

The proper management and disposal of chemical waste are integral to responsible scientific research. By adhering to the procedures outlined in this guide, researchers handling (3S)-Oxolane-3-carboxamide can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment. It is the responsibility of every individual in the laboratory to be knowledgeable about the hazards of the chemicals they handle and the appropriate procedures for their disposal.

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